5-Ethynyl-2-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4N2O2 |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
5-ethynyl-2-nitropyridine |
InChI |
InChI=1S/C7H4N2O2/c1-2-6-3-4-7(8-5-6)9(10)11/h1,3-5H |
InChI Key |
WYUQDHWEIFBEMW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Ethynyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Ethynyl-2-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities and applications.
Chemical and Physical Properties
This compound, also known as 2-Ethynyl-5-nitropyridine, is a pyridine derivative containing both an ethynyl and a nitro functional group. These groups impart unique electronic properties and reactivity, making it a valuable building block in the synthesis of more complex molecules.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 452333-53-8 | [1] |
| Molecular Formula | C₇H₄N₂O₂ | [1] |
| Molecular Weight | 148.12 g/mol | [1] |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Sonogashira coupling reaction.[2][3] This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: Sonogashira Coupling
This protocol is based on established methods for Sonogashira coupling of similar pyridine derivatives and provides a likely pathway for the synthesis of this compound from a suitable 2-halo-5-nitropyridine precursor (e.g., 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine).
Materials:
-
2-Halo-5-nitropyridine (e.g., 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine)
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask, add 2-halo-5-nitropyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) in a 2:1 ratio. Degas the mixture with a stream of nitrogen or argon for 15-20 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Deprotection: Upon completion of the coupling reaction, add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) to the reaction mixture to remove the trimethylsilyl protecting group. Stir for 1 hour at room temperature.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified this compound by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Potential Biological Activity and Applications in Drug Development
While specific biological data for this compound is limited in the current literature, the structural motifs present in the molecule suggest potential for various pharmacological activities. The pyridine ring is a common scaffold in many FDA-approved drugs, and nitroaromatic compounds are known to exhibit a broad range of biological effects.[4][5]
Antimicrobial and Anticancer Potential
Nitro-substituted pyridines and related heterocyclic compounds have demonstrated significant potential as both antimicrobial and anticancer agents.[6][7][8][9][10][11][12][13][14][15][16][17] The electron-withdrawing nature of the nitro group can play a crucial role in the mechanism of action, often involving bioreduction to reactive nitroso and hydroxylamine intermediates that can induce cellular damage in pathogenic microorganisms or cancer cells.
Recent studies on 3-nitropyridine analogues have identified them as microtubule-targeting agents.[6] These compounds were shown to induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization, leading to potent anticancer effects.[6] Given the structural similarities, it is plausible that this compound could exhibit similar cytotoxic mechanisms.
Mechanism of Action Analogy
The mechanism of action of the structurally related compound, 5-nitro-2'-deoxyuridine, involves the inhibition of thymidylate synthetase, a key enzyme in DNA synthesis.[18] This leads to a disruption of DNA replication and repair, ultimately causing cell death. It is conceivable that this compound or its metabolites could interact with similar enzymatic pathways, particularly in rapidly proliferating cells like cancer cells.
Conclusion
This compound is a versatile chemical entity with potential applications in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. Its synthesis is achievable through well-established synthetic methodologies like the Sonogashira coupling. While further research is required to fully elucidate its specific biological activities and mechanisms of action, the existing literature on related nitropyridine and ethynyl-containing compounds provides a strong rationale for its investigation as a lead compound for therapeutic development. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this promising molecule.
References
- 1. Pyridine, 2-ethynyl-5-nitro- (9CI) | 452333-53-8 [amp.chemicalbook.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amhsr.org [amhsr.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bohrium.com [bohrium.com]
- 17. bohrium.com [bohrium.com]
- 18. Mechanism of action of 5-nitro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 5-Ethynyl-2-nitropyridine. Due to the absence of direct literature precedence for this specific molecule, this guide outlines a proposed synthetic pathway based on well-established chemical transformations. Furthermore, it presents expected characterization data derived from the analysis of structurally similar compounds.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with both a nitro group and an ethynyl group. The presence of the electron-withdrawing nitro group and the versatile ethynyl moiety makes this compound a potentially valuable building block in medicinal chemistry and materials science. The ethynyl group can participate in various coupling reactions, such as "click" chemistry, allowing for the straightforward introduction of this scaffold into larger molecules. The pyridine core is a common motif in many pharmaceuticals.
This guide details a feasible synthetic route and provides an estimation of the key analytical data required for the identification and characterization of this compound.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process commencing from a readily available 5-halo-2-nitropyridine precursor. The key transformation is a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.
5-Ethynyl-2-nitropyridine chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethynyl-2-nitropyridine is a heterocyclic aromatic compound of growing interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive ethynyl group and an electron-withdrawing nitro group on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a detailed overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and potential applications of this compound, with a focus on experimental protocols and data presentation for the scientific community.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of a pyridine ring substituted with an ethynyl group (-C≡CH) at the 5-position and a nitro group (-NO₂) at the 2-position.
Chemical Structure:
IUPAC Name: this compound
Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. The following table summarizes the key known properties.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 148.12 g/mol | --INVALID-LINK-- |
| CAS Number | 452333-53-8 | --INVALID-LINK-- |
Further experimental determination of properties such as melting point, boiling point, solubility, and spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is required for a complete characterization of this compound.
Synthesis of this compound
The primary synthetic route to this compound is the Sonogashira coupling reaction.[1] This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide.[1]
General Experimental Protocol for Sonogashira Coupling
The following is a generalized protocol for the synthesis of this compound based on standard Sonogashira coupling procedures. Optimization of reaction conditions may be necessary to achieve high yields.
Starting Materials:
-
2-halo-5-nitropyridine (e.g., 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine)
-
A protected or terminal alkyne (e.g., ethynyltrimethylsilane or acetylene gas)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) cocatalyst (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
Reaction Setup:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-halo-5-nitropyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base.
-
Introduce the terminal alkyne to the reaction mixture. If using a protected alkyne like ethynyltrimethylsilane, a subsequent deprotection step will be necessary.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound via Sonogashira coupling.
Potential Applications and Biological Activity
While specific biological activities of this compound have not been extensively reported, the broader class of nitropyridines exhibits a range of pharmacological properties. Nitropyridine derivatives have been investigated for their potential as antitumor, antiviral, and anti-neurodegenerative agents.[2] The nitro group can be a precursor to other functional groups, making nitropyridines versatile intermediates in the synthesis of bioactive molecules.[2]
The ethynyl group provides a handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile attachment of various molecular tags, including fluorescent dyes or biotin, which can be utilized in biochemical and cell-based assays.
Future Research Directions
Further research is needed to fully elucidate the chemical and biological properties of this compound. Key areas for future investigation include:
-
Detailed Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility, and comprehensive spectral analysis (NMR, IR, MS).
-
Optimization of Synthesis: Development of a high-yield, scalable synthetic protocol.
-
Exploration of Biological Activity: Screening for potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.
-
Derivatization and Analogue Synthesis: Utilization of the ethynyl and nitro groups to synthesize a library of derivatives for structure-activity relationship (SAR) studies.
-
Materials Science Applications: Investigation of its potential use in the development of novel organic materials.
This technical guide serves as a foundational resource for researchers interested in this compound. The provided information on its structure, synthesis, and potential applications is intended to facilitate further exploration and discovery in the fields of chemistry, biology, and drug development.
References
Spectroscopic Characterization of 5-Ethynyl-2-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Ethynyl-2-nitropyridine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document outlines the theoretical spectroscopic profiles for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols for its synthesis and analysis.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure and the known spectral properties of related compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 - 9.0 | d | 1H | H-6 |
| ~8.2 - 8.4 | dd | 1H | H-4 |
| ~7.8 - 8.0 | d | 1H | H-3 |
| ~3.5 - 3.7 | s | 1H | Ethynyl-H |
Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are estimates and may vary based on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-2 |
| ~145 - 150 | C-6 |
| ~138 - 142 | C-4 |
| ~125 - 130 | C-3 |
| ~120 - 125 | C-5 |
| ~80 - 85 | Ethynyl C-α |
| ~75 - 80 | Ethynyl C-β |
Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are estimates and may vary based on the solvent and experimental conditions.
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | ≡C-H stretch |
| ~2100 | C≡C stretch |
| ~1590, ~1470 | Aromatic C=C stretch |
| ~1530, ~1350 | N-O stretch (nitro group) |
| ~830 | C-N stretch |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| ~148 | [M]⁺ (Molecular Ion) |
| ~118 | [M-NO]⁺ |
| ~102 | [M-NO₂]⁺ |
| ~91 | [M-NO-HCN]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis: Sonogashira Coupling
A common method for the synthesis of aryl alkynes is the Sonogashira coupling reaction.
Materials:
-
5-Bromo-2-nitropyridine
-
Trimethylsilylacetylene (TMSA)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene or THF (solvent)
-
Tetrabutylammonium fluoride (TBAF) or Potassium carbonate/Methanol for deprotection
Procedure:
-
To a solution of 5-bromo-2-nitropyridine in an appropriate solvent (e.g., toluene or THF) under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and triethylamine.
-
Add trimethylsilylacetylene to the reaction mixture.
-
Heat the mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product (5-(trimethylsilylethynyl)-2-nitropyridine) is then purified, typically by column chromatography.
-
The trimethylsilyl protecting group is removed by treating the purified intermediate with a desilylating agent such as TBAF in THF or potassium carbonate in methanol to yield the final product, this compound.
-
The final product is purified by column chromatography or recrystallization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) for a general fragmentation pattern.
-
The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical relationship between the structural features of this compound and its expected spectroscopic signatures.
5-Ethynyl-2-nitropyridine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-Ethynyl-2-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds, such as nitropyridines and ethynylpyridines, to provide a robust predictive profile. Standardized experimental protocols for assessing solubility and stability are also detailed to guide researchers in their laboratory work.
Physicochemical Properties
This compound belongs to the nitropyridine class of compounds, characterized by a pyridine ring substituted with a nitro group and an ethynyl group. The presence of the electron-withdrawing nitro group and the polarizable ethynyl group significantly influences its chemical properties, including solubility and stability.
Solubility Profile
The solubility of a compound is a critical parameter in drug development and chemical synthesis, affecting bioavailability, formulation, and reaction kinetics. The solubility of this compound is predicted based on the general principles of "like dissolves like" and data from analogous compounds.
Qualitative Solubility Assessment
Based on the behavior of structurally similar compounds like 5-Chloro-2-nitropyridine, this compound is expected to exhibit solubility in polar aprotic and some polar protic organic solvents, while being poorly soluble in water. The pyridine nitrogen can act as a hydrogen bond acceptor, and the nitro group contributes to the compound's polarity.
Expected Qualitative Solubility:
-
Soluble in: Dichloromethane (DCM), Acetone, Methanol, Tetrahydrofuran (THF), Acetonitrile, Ethyl Acetate.
-
Insoluble in: Water, n-hexane.
Quantitative Solubility Data (Based on a Structurally Related Analog)
Quantitative solubility data for the closely related compound 3-hydroxy-2-nitropyridine in various solvents are presented in Table 1. This data serves as a valuable proxy for estimating the solubility of this compound, particularly in guiding solvent selection for synthesis, purification, and biological assays. The data was determined over a temperature range of 278.15 K to 318.15 K using the gravimetric method[1].
Table 1: Molar Fraction Solubility (x) of 3-hydroxy-2-nitropyridine at 298.15 K (25 °C) [1]
| Solvent | Molar Fraction (x) x 10³ |
| Tetrahydrofuran | 156.25 |
| Acetone | 125.47 |
| Acetonitrile | 55.23 |
| Ethyl Acetate | 42.18 |
| Methanol | 25.11 |
| Ethanol | 16.59 |
| n-Propanol | 14.32 |
| Isopropanol | 10.21 |
| Water | 1.89 |
| n-Hexane | 0.04 |
Stability Profile
The stability of this compound is influenced by the inherent stability of the aromatic pyridine ring and the reactivity of the nitro and ethynyl functional groups. Aromatic compounds are generally stable due to electron delocalization[2][3]. However, the functional groups are susceptible to specific degradation pathways under stress conditions.
General Stability and Storage
Under standard laboratory conditions (ambient temperature, protected from light), this compound is expected to be a stable solid. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere to prevent degradation.
Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and understand the compound's intrinsic stability. The primary degradation pathways for nitropyridines and nitroaromatic compounds include hydrolysis, oxidation, and photolysis[4][5][6][7].
-
Hydrolytic Stability: Nitropyridines can undergo hydrolysis, particularly under strong acidic or basic conditions, which may affect the nitro group or other substituents on the ring[8].
-
Oxidative Stability: The compound may be susceptible to oxidation, especially in the presence of strong oxidizing agents.
-
Photostability: Nitroaromatic compounds are known to be sensitive to light. Exposure to UV or visible light can lead to photodegradation, potentially involving the nitro group to form byproducts[4][9].
A summary of potential stability liabilities is presented in Table 2.
Table 2: Predicted Stability and Incompatibility of this compound
| Condition | Stability Concern | Incompatible Agents/Materials |
| High Temperature | Potential for thermal decomposition. | Strong heat sources. |
| Light (UV/Visible) | Photodegradation is likely. | Direct sunlight, UV lamps. |
| Strong Acids/Bases | Hydrolysis of the nitro group or other reactions. | Concentrated acids and bases. |
| Oxidizing Conditions | Susceptible to oxidation. | Strong oxidizing agents (e.g., hydrogen peroxide). |
Experimental Protocols
The following sections detail standardized protocols for the experimental determination of solubility and stability.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method to determine the equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, acetone, THF)
-
Glass vials with screw caps
-
Shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure saturation.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker/rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample immediately through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.
-
The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.
Thermodynamic Solubility Workflow
Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines a forced degradation study to identify the intrinsic stability of this compound and its likely degradation products, based on ICH guidelines[7][10][11][12].
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
Hydrochloric acid (HCl, 0.1 M)
-
Sodium hydroxide (NaOH, 0.1 M)
-
Hydrogen peroxide (H₂O₂, 3%)
-
Water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
Stability-indicating HPLC method (developed and validated)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Hydrolytic Degradation (Acid and Base):
-
Mix the stock solution with 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis) in separate vials.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize them, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Withdraw samples at time points and dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Also, subject a solution of the compound to the same thermal stress.
-
At time points, dissolve the solid or dilute the solution for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after exposure.
-
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Forced Degradation Study Workflow
Conclusion
While direct experimental data for this compound is scarce, a reliable profile of its solubility and stability can be inferred from structurally related compounds. It is predicted to be soluble in a range of common organic solvents and poorly soluble in water. The compound is expected to be stable under standard storage conditions but may degrade under exposure to harsh pH, oxidative conditions, high temperatures, and light. The provided experimental protocols offer a standardized approach for researchers to determine the precise solubility and stability characteristics, which is essential for its application in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Nitropyridine | C5H4N2O2 | CID 26998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Commercial Suppliers of 5-Ethynyl-2-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 5-ethynyl-2-nitropyridine, a key building block in medicinal chemistry and materials science. This document offers a comprehensive summary of suppliers, product specifications, and relevant chemical data to aid researchers and drug development professionals in sourcing this compound.
Introduction
This compound, also referred to as 2-ethynyl-5-nitropyridine under IUPAC naming conventions, is a versatile heterocyclic compound. Its structure, featuring a pyridine ring substituted with both a reactive ethynyl group and an electron-withdrawing nitro group, makes it a valuable precursor for the synthesis of a wide range of complex molecules. The ethynyl moiety allows for participation in various coupling reactions, most notably "click chemistry" (cycloadditions), while the nitropyridine core offers opportunities for further functionalization and serves as a key pharmacophore in many biologically active compounds.
Commercial Availability and Product Specifications
A survey of chemical suppliers has identified several commercial sources for this compound (CAS No. 452333-53-8). The following table summarizes the available quantitative data from these suppliers, providing a clear comparison of product purity, quantity, and pricing.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| Chemenu | 2-Ethynyl-5-nitropyridine | 452333-53-8 | 95%+ | 100mg | $523 |
| 250mg | $1016 | ||||
| 1g | $1573 | ||||
| Jinan Trio PharmaTech Co., Ltd. | 2-ethynyl-5-nitropyridine | 452333-53-8 | - | - | - |
| Aceschem Inc. | 2-ethynyl-5-nitropyridine | 452333-53-8 | - | - | - |
| All-Amadis Chemical | 2-ethynyl-5-nitropyridine | 452333-53-8 | - | 10g | $2863 |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Information for Jinan Trio PharmaTech Co., Ltd. and Aceschem Inc. was limited in the initial search and may require direct inquiry for detailed specifications.
Experimental Protocols and Applications
The unique chemical architecture of this compound lends itself to a variety of synthetic transformations, making it a valuable tool in drug discovery and materials science.
Synthesis
While specific, detailed commercial synthesis protocols are proprietary, the scientific literature suggests that the synthesis of this compound can be achieved through Sonogashira coupling of a halogenated nitropyridine precursor, such as 2-chloro-5-nitropyridine, with a protected acetylene source, followed by deprotection. A patent for the preparation of 2-chloro-5-nitropyridine provides a potential starting point for the synthesis of the title compound[1].
Key Reactions and Applications
The primary reactivity of this compound stems from its terminal alkyne, which readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the nitropyridine core to other molecules, such as biomolecules or polymer backbones.
A key application of nitropyridines, including this compound, is in 1,3-dipolar cycloaddition reactions. For instance, nitropyridines can act as 2π-partners with azomethine ylides to synthesize condensed pyrrolines, which are important scaffolds in medicinal chemistry[2].
The following workflow illustrates a generalized experimental approach for a 1,3-dipolar cycloaddition reaction involving a nitropyridine.
Caption: A generalized workflow for a 1,3-dipolar cycloaddition reaction.
Signaling Pathways and Logical Relationships
The application of this compound in drug discovery often involves its incorporation into molecules designed to interact with specific biological pathways. The nitropyridine moiety is a known pharmacophore in various therapeutic agents. For example, derivatives of nitropyridine have been investigated for their potential as anti-inflammatory and antimicrobial agents[3].
The logical relationship for the utility of this compound in medicinal chemistry can be visualized as follows:
Caption: Logical flow from the starting material to a potential drug candidate.
Conclusion
This compound is a commercially available and highly valuable building block for researchers in synthetic chemistry, medicinal chemistry, and materials science. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting material for the creation of novel and complex molecules with potential therapeutic applications. This guide provides a foundational resource for sourcing and utilizing this versatile compound.
References
- 1. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
An In-depth Technical Guide to Nitropyridines in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nitropyridines
Nitropyridines, a class of heterocyclic aromatic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The pyridine ring is a privileged structure in drug design, and the introduction of a nitro group significantly modulates its electronic properties, influencing its reactivity and potential for biological interactions.[1][2][3] This electron-withdrawing nitro group can activate the pyridine ring for nucleophilic substitution reactions and can be readily reduced to an amino group, providing a synthetic handle for further molecular elaboration.[1][4] Consequently, nitropyridines serve as crucial intermediates in the synthesis of a diverse array of bioactive molecules, including anticancer, antibacterial, antiviral, and antifungal agents.[1][2][4]
The inherent biological activity of the nitropyridine core itself has also been a subject of intense investigation. Various derivatives have shown potent inhibitory effects against a range of therapeutic targets, including kinases and other enzymes, highlighting their potential as lead compounds in drug discovery programs. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of nitropyridines in medicinal chemistry, with a focus on their applications in oncology and infectious diseases.
Synthesis of Bioactive Nitropyridines
The synthesis of nitropyridine derivatives often serves as the initial step in the creation of more complex bioactive molecules. Key synthetic methodologies include nitration of the pyridine ring, nucleophilic substitution reactions, and cross-coupling reactions.
General Synthetic Protocols
1. Nitration of Pyridines:
Direct nitration of pyridine is often challenging due to the electron-deficient nature of the ring. However, specific methods have been developed to achieve this transformation.
-
Procedure for Nitration of 2-aminopyridine: A common starting material for many nitropyridine derivatives is 2-aminopyridine. Its nitration can be achieved using a mixture of sulfuric acid and nitric acid to yield 2-amino-5-nitropyridine. The reaction mixture is typically stirred at a controlled temperature, followed by careful neutralization to precipitate the product.
2. Nucleophilic Aromatic Substitution (SNAr):
The nitro group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of leaving groups such as halogens.
-
General Procedure for Synthesis of 2-chloro-5-nitropyridine derivatives: 2-Chloro-5-nitropyridine is a versatile intermediate.[5] A typical reaction involves dissolving 2-chloro-5-nitropyridine in a suitable solvent, such as ethanol or DMF, and adding the desired nucleophile (e.g., an amine or an alcohol) in the presence of a base like potassium carbonate or triethylamine. The reaction is often heated to drive it to completion. The product can then be isolated by filtration and purified by recrystallization.
3. Vicarious Nucleophilic Substitution (VNS):
VNS is a powerful method for the C-H functionalization of electron-deficient aromatic rings like nitropyridines.
-
General Protocol for VNS of 3-Nitropyridine: To a solution of 3-nitropyridine in a polar aprotic solvent such as DMF or DMSO, a carbanion precursor (e.g., a compound with an active methylene group) and a strong base (e.g., potassium tert-butoxide) are added at low temperature. The reaction proceeds via the formation of a σ-adduct, followed by β-elimination to yield the substituted nitropyridine.
4. Suzuki Cross-Coupling Reactions:
This palladium-catalyzed reaction is widely used to form carbon-carbon bonds, allowing for the introduction of aryl or vinyl substituents onto the nitropyridine scaffold.
-
Typical Procedure for Suzuki Coupling of a Bromonitropyridine: A mixture of the bromonitropyridine, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate or cesium carbonate) is prepared in a suitable solvent system (often a mixture of an organic solvent like dioxane and water). The reaction mixture is then heated under an inert atmosphere until the starting materials are consumed. Workup typically involves extraction and purification by column chromatography.
5. Reduction of the Nitro Group:
The nitro group can be readily reduced to an amino group, which can then be further functionalized.
-
Procedure for Reduction of a Nitropyridine to an Aminopyridine: A common method involves the use of a reducing agent such as iron powder in the presence of an acid like acetic acid or hydrochloric acid. The nitropyridine is dissolved in a suitable solvent, and the reducing agent and acid are added. The reaction is often heated, and upon completion, the mixture is filtered and the product is isolated from the filtrate after neutralization.
Therapeutic Applications and Biological Activity
Nitropyridine derivatives have demonstrated significant potential in various therapeutic areas, with a substantial body of research focused on their anticancer and antimicrobial properties.
Anticancer Activity
Nitropyridines have emerged as a promising class of anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key cellular processes such as cell division and signal transduction.
Microtubule-Targeting Agents:
A significant area of research has focused on 3-nitropyridine analogues as novel microtubule-targeting agents.[6] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
-
Mechanism of Action: These 3-nitropyridine derivatives have been shown to bind to the colchicine-binding site on tubulin, thereby inhibiting tubulin polymerization.[6] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division.
Kinase Inhibitors:
Nitropyridine scaffolds have been utilized in the design of inhibitors for various kinases that are implicated in cancer progression, such as Glycogen Synthase Kinase-3 (GSK-3) and Janus Kinase 2 (JAK2).
-
GSK-3 Inhibition: GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to several diseases, including cancer.[7][8] Certain nitropyridine derivatives have been identified as potent inhibitors of GSK-3.[9][10]
-
JAK2 Inhibition: The JAK-STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its aberrant activation is a hallmark of many cancers.[11][12] Nitropyridine-based compounds have been developed as inhibitors of JAK2, a key kinase in this pathway.[11]
Quantitative Anticancer Activity Data:
The following table summarizes the in vitro cytotoxic activity of selected nitropyridine derivatives against various cancer cell lines.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| 3-Nitropyridine Analogue | Tubulin | HT-29 (Colon) | <0.01 | [6] |
| 3-Nitropyridine Analogue | Tubulin | NCI-60 Panel | <0.01 (several lines) | [6] |
| Pyridine-Urea Derivative | VEGFR-2 | MCF-7 (Breast) | 0.11 - 0.22 | [13] |
| Furopyridine Derivative | JAK2 | HEL (Erythroleukemia) | 27.28 | [11] |
| Furopyridine Derivative | JAK2 | TF-1 (Erythroleukemia) | 57.27 - 83.47 | [11] |
| Pyrazolo[3,4-b]pyridine | GSK-3 | - | 0.008 - 0.02 | [10] |
Antimicrobial Activity
Nitropyridines have also demonstrated significant activity against a variety of microbial pathogens, including bacteria and fungi. The presence of the nitro group is often crucial for their antimicrobial efficacy.
Antibacterial and Antifungal Activity:
Several studies have reported the synthesis and evaluation of nitropyridine derivatives with potent antibacterial and antifungal activities. For instance, certain nitropyridine-containing complexes have shown antimicrobial activity comparable to commercial antibiotics.[1][4]
Quantitative Antimicrobial Activity Data:
The following table presents the minimum inhibitory concentration (MIC) values of selected nitropyridine derivatives against various bacterial and fungal strains.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Nitropyridine-containing complex | S. aureus | 9.1 - 17.9 | [1] |
| Nitropyridine-containing complex | E. coli | 9.1 - 17.9 | [1] |
| Nitropyridine-containing complex | C. albicans | 21.9 - 25.3 | [1] |
| 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | E. coli | 0.2 - 1.3 | [14] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research in medicinal chemistry. Below are representative protocols for key experiments cited in this guide.
Synthesis Protocols
Synthesis of 2-Amino-5-nitropyridine:
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 2-aminopyridine portion-wise while maintaining the temperature.
-
Slowly add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Biological Assay Protocols
MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nitropyridine compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[9][15][16]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Prepare a serial dilution of the nitropyridine compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6][17][18]
In Vitro Tubulin Polymerization Assay:
This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.
-
Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer), GTP, and a fluorescent reporter dye that binds to microtubules.
-
Add the nitropyridine compound at various concentrations to the reaction mixture.
-
Initiate polymerization by raising the temperature to 37 °C.
-
Monitor the increase in fluorescence over time using a fluorometer.
-
Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the fluorescence increase compared to a control without the compound.[7][19][20][21][22]
Pharmacokinetics and Clinical Development
While the preclinical data for many nitropyridine derivatives are promising, information regarding their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and progression into clinical trials is limited in the publicly available literature.[19][22][23][24][25][26][27] For any lead compound to become a successful drug, it must possess favorable ADME characteristics, including good oral bioavailability, appropriate distribution to the target tissue, metabolic stability, and a clear excretion pathway. Further research is needed to evaluate the pharmacokinetic profiles of the most promising nitropyridine candidates to assess their potential for clinical development. To date, no nitropyridine-based drugs have been widely reported in late-stage clinical trials for the indications discussed in this guide.
Conclusion
Nitropyridines represent a rich and underexplored area of medicinal chemistry. Their synthetic tractability, coupled with a wide range of biological activities, makes them an attractive scaffold for the development of novel therapeutics. The potent anticancer and antimicrobial activities demonstrated by various nitropyridine derivatives underscore their potential to address significant unmet medical needs. Future research in this field should focus on the systematic exploration of the structure-activity relationships of different nitropyridine series, a thorough investigation of their mechanisms of action, and a comprehensive evaluation of their pharmacokinetic properties to identify promising candidates for clinical development. The continued application of modern drug discovery techniques to this versatile class of compounds holds great promise for the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms [frontiersin.org]
- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. cytoskeleton.com [cytoskeleton.com]
- 21. cytoskeleton.com [cytoskeleton.com]
- 22. researchgate.net [researchgate.net]
- 23. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics and Pharmacodynamics of Anticancer Drugs | Oncohema Key [oncohemakey.com]
- 25. Pharmacokinetics and Pharmacodynamics of Anticancer Drugs | Oncohema Key [oncohemakey.com]
- 26. axonmedchem.com [axonmedchem.com]
- 27. Pharmacokinetic drug interactions of commonly used anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-ethynyl-2-nitropyridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][2][3] The protocols detailed below are foundational and can be adapted for specific research applications, ranging from drug discovery and bioconjugation to materials science.
Introduction to this compound in Click Chemistry
This compound is a valuable building block in chemical synthesis. The terminal alkyne group serves as a reactive handle for participating in the highly efficient and regioselective CuAAC reaction to form a stable 1,4-disubstituted 1,2,3-triazole.[4][5] The nitropyridine moiety imparts unique electronic and structural properties to the resulting triazole products, making it an attractive component for various applications. The electron-withdrawing nature of the nitro group can influence the chemical properties and biological activity of the final molecule.
Key Applications:
-
Drug Discovery: The pyridine ring is a common scaffold in pharmaceuticals, and the nitro group can be a key pharmacophore or a precursor for other functional groups.[6][7] Incorporating this moiety via a stable triazole linker allows for the rapid generation of compound libraries for screening.
-
Bioconjugation: this compound can be used to label biomolecules that have been modified to contain an azide group. This enables applications such as activity-based protein profiling, cellular imaging, and targeted drug delivery.
-
Materials Science: The rigid, aromatic nature of the resulting triazole, combined with the properties of the nitropyridine, can be exploited in the synthesis of polymers, dendrimers, and other functional materials with tailored electronic or photophysical properties.[1]
Reaction Mechanism and Workflow
The copper(I)-catalyzed azide-alkyne cycloaddition is a robust reaction that proceeds under mild conditions, is tolerant of a wide range of functional groups, and consistently provides high yields.[3][5] The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with an azide to form a six-membered copper-containing intermediate.[5][8] This intermediate then rearranges and, upon protonolysis, yields the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.
Reaction Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. labinsights.nl [labinsights.nl]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
Application Note: High-Efficiency Labeling of Nascent DNA using 5-Ethynyl-2'-deoxyuridine (EdU) and Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Note on 5-Ethynyl-2-nitropyridine: Initial searches for a DNA labeling protocol using "this compound" did not yield specific established methods. The prevalent and well-documented technique for labeling nascent DNA via an ethynyl group utilizes the thymidine analog 5-Ethynyl-2'-deoxyuridine (EdU) . This document provides a detailed protocol and application data for the EdU-based method, which is likely the intended application.
Introduction
The analysis of de novo DNA synthesis is fundamental to understanding cell proliferation, cell cycle kinetics, and genotoxicity. Traditional methods for detecting DNA synthesis, such as the incorporation of [³H]-thymidine or 5-bromo-2'-deoxyuridine (BrdU), have significant limitations, including the use of radioactivity and harsh DNA denaturation steps that can degrade sample integrity.[1][2] The EdU (5-ethynyl-2'-deoxyuridine) cell proliferation assay offers a superior alternative.[2][3]
EdU is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis (S-phase).[2][3][4] The terminal alkyne group of the incorporated EdU allows for a highly specific and efficient covalent reaction with a fluorescently labeled azide via a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.[3][5][6] This method is fast, sensitive, and does not require DNA denaturation, preserving cell morphology and allowing for multiplexing with other fluorescent probes.[7][8]
Principle of the Method
The EdU labeling and detection process involves two main steps:
-
Incorporation of EdU: Proliferating cells are incubated with EdU, which is taken up by the cells and incorporated into newly synthesized DNA by cellular DNA polymerases in place of thymidine.[3]
-
Click Reaction Detection: After incorporation, the cells are fixed and permeabilized. The alkyne group on the EdU is then detected by a reaction with a fluorescent azide (e.g., Alexa Fluor™ azide) in the presence of a copper(I) catalyst. This forms a stable triazole ring, covalently attaching the fluorophore to the DNA. The labeled cells can then be visualized by fluorescence microscopy or quantified by flow cytometry.[5][6]
Experimental Protocols
Protocol 1: EdU Labeling and Detection in Adherent Cells for Fluorescence Microscopy
This protocol is optimized for cells grown on coverslips in a 6-well plate.
Materials:
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
3.7% Formaldehyde in PBS (Fixative)
-
0.5% Triton® X-100 in PBS (Permeabilization Buffer)
-
3% Bovine serum albumin (BSA) in PBS
-
Click reaction components:
-
Copper (II) Sulfate (CuSO₄)
-
Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Reaction Buffer
-
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)
-
Deionized water
Procedure:
-
Cell Plating: Plate cells on sterile coverslips in a 6-well plate and allow them to attach overnight under optimal growth conditions.
-
EdU Labeling:
-
Prepare a 10 mM stock solution of EdU in high-quality DMSO.[7]
-
Dilute the EdU stock solution in complete cell culture medium to a final working concentration (typically 10-20 µM).[1]
-
Remove the old medium from the cells and replace it with the EdU-containing medium.
-
Incubate the cells for the desired period (e.g., 1-2 hours for rapidly dividing cells). Incubation time may need to be optimized based on the cell type's doubling time.[7]
-
-
Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells twice with PBS.
-
Fix the cells by adding 1 mL of 3.7% formaldehyde in PBS to each well and incubating for 15 minutes at room temperature.[7][9]
-
Remove the fixative and wash the cells twice with 3% BSA in PBS.[7]
-
Permeabilize the cells by adding 1 mL of 0.5% Triton® X-100 in PBS to each well and incubating for 20 minutes at room temperature.[7][9]
-
-
Click Reaction for EdU Detection:
-
Prepare the click reaction cocktail immediately before use. For one coverslip, mix the components in the order listed in Table 2.
-
Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[9]
-
Add 0.5 mL of the click reaction cocktail to each well, ensuring the coverslip is fully covered.[9]
-
Incubate for 30 minutes at room temperature, protected from light.[7][9]
-
-
Washing and Nuclear Staining:
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
(Optional) If performing antibody staining, do so at this step following standard protocols.
-
For nuclear counterstaining, incubate the cells with a Hoechst or DAPI solution (e.g., 1X Hoechst 33342 in PBS) for 15-30 minutes at room temperature, protected from light.[7]
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslip from the well and mount it on a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol 2: EdU Labeling and Detection for Flow Cytometry
This protocol is for cells grown in suspension or adherent cells that have been harvested.
Materials:
-
Same as Protocol 1, with the addition of:
-
1% BSA in PBS
-
Flow cytometry tubes
Procedure:
-
EdU Labeling:
-
Incubate cells in suspension or adherent cells in a flask with EdU-containing medium as described in Protocol 1 (Step 2). A recommended starting concentration is 10 µM for 1-2 hours.[10]
-
-
Cell Harvesting:
-
Harvest the cells (for adherent cells, use trypsinization) and collect them by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Wash the cell pellet once with 1% BSA in PBS and centrifuge again.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of a suitable fixative (e.g., Click-iT® fixative or 1-4% formaldehyde) and incubate for 15 minutes at room temperature, protected from light.[6]
-
Wash the cells once with 3 mL of 1% BSA in PBS, pellet by centrifugation, and remove the supernatant.[6]
-
Resuspend the cell pellet in 100 µL of a saponin-based permeabilization and wash reagent and incubate for 15 minutes.[6]
-
-
Click Reaction for EdU Detection:
-
Washing and DNA Staining:
-
Wash the cells once with 3 mL of the permeabilization and wash reagent. Pellet the cells and discard the supernatant.[6]
-
(Optional) Perform antibody staining for intracellular or surface markers at this stage.
-
Resuspend the cells in a DNA staining solution (e.g., DAPI or propidium iodide in PBS).
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using the appropriate lasers and filters for your chosen fluorophores.[6]
-
Data Presentation
Table 1: Recommended Reagent Concentrations for EdU Labeling
| Parameter | Adherent Cells (Microscopy) | Suspension Cells (Flow Cytometry) |
| EdU Stock Solution | 10 mM in DMSO | 10 mM in DMSO |
| EdU Working Concentration | 10 - 20 µM in culture medium | 10 µM in culture medium |
| Incubation Time | 1 - 2 hours (cell type dependent) | 1 - 2 hours (cell type dependent) |
| Fixative | 3.7% Formaldehyde in PBS | 1-4% Formaldehyde or commercial fixative |
| Permeabilization Agent | 0.5% Triton® X-100 in PBS | Saponin-based buffer or 0.5% Triton® X-100 |
Table 2: Example Click Reaction Cocktail Preparation (per sample)
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Reaction Buffer (e.g., 1X PBS) | 1X | 438 µL | - |
| Copper (II) Sulfate (CuSO₄) | 100 mM | 2 µL | 0.4 mM |
| Fluorescent Azide | 10 mM | 0.1 µL | 2 µM |
| Reducing Agent (e.g., Sodium Ascorbate) | 500 mM (freshly made) | 10 µL | 10 mM |
| Total Volume | - | 450 µL | - |
| Note: Components should be added in the order listed. The reaction cocktail should be made fresh and used within 15 minutes.[11] |
Visualizations
Diagram 1: EdU Incorporation and Detection Pathway
Caption: Metabolic pathway of EdU incorporation into DNA and subsequent fluorescent detection.
Diagram 2: Experimental Workflow for EdU Labeling in Adherent Cells
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cell Proliferation Analysis during Xenopus Metamorphosis: Using 5-Ethynyl-2-Deoxyuridine (EdU) to Stain Proliferating Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 4. 5-Ethynyl-2'-deoxyuridine (5-EdU), Nucleotides for Application in Cell Cycle & Proliferation - Jena Bioscience [jenabioscience.com]
- 5. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. Click-iT® EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Click-iT® EdU Imaging Kits Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
5-Ethynyl-2-nitropyridine: Exploring its Potential in Chemical Biology
Initial research into the application of 5-Ethynyl-2-nitropyridine as a bioorthogonal chemical reporter has not yielded specific protocols or established applications in this domain. While the presence of an ethynyl group suggests potential for click chemistry, a cornerstone of bioorthogonal labeling, there is currently a lack of published data demonstrating its use for tagging and visualizing biomolecules in living systems.
Bioorthogonal chemical reporters are powerful tools in chemical biology, allowing for the study of biomolecules in their native environments without interfering with biological processes.[1] These reporters are typically small molecules with a chemical handle, such as an alkyne or an azide, that can be incorporated into biomolecules like proteins, nucleic acids, or glycans.[1] This is followed by a highly specific and biocompatible "click" reaction with a probe molecule, often fluorescent, for detection and analysis.[2]
A well-established example of an ethynyl-containing bioorthogonal reporter is 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog used to label newly synthesized DNA in proliferating cells.[2][3][4] The ethynyl group on EdU allows for its detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescently labeled azide.[3][4] This method offers a significant advantage over traditional techniques like BrdU incorporation, as it does not require harsh DNA denaturation steps.[5]
While this compound shares the ethynyl functional group necessary for such click reactions, its metabolic incorporation into specific biomolecules and its biocompatibility have not been documented in the reviewed literature. The nitropyridine moiety is a common structural motif in medicinal chemistry and is found in various bioactive molecules.[6] Nitropyridines are known to be versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[7][8] The synthesis of nitropyridine derivatives often involves the nitration of a pyridine ring.[1][7][9]
Potential Considerations for Future Research
Should researchers consider exploring this compound as a bioorthogonal reporter, several key aspects would need to be investigated:
-
Metabolic Labeling Strategy: A method for the specific and efficient incorporation of this compound into a target class of biomolecules would need to be developed. This could potentially involve enzymatic pathways that recognize and process the molecule.
-
Biocompatibility and Cytotoxicity: The effect of the compound on cell viability and normal cellular processes would need to be thoroughly evaluated. Some nucleoside analogs, for instance, can induce cell cycle arrest or apoptosis at high concentrations.[10]
-
Click Chemistry Reaction Efficiency: The reactivity of the ethynyl group in this compound in a cellular environment would need to be assessed to ensure efficient and specific labeling with azide-containing probes.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in a Biological Context
While a specific protocol for this compound is not available, a general workflow for a hypothetical bioorthogonal labeling experiment using a similar ethynyl-containing reporter would follow these steps. This protocol is based on established methods for other bioorthogonal reporters like EdU.
Experimental Workflow: Bioorthogonal Labeling
Caption: General workflow for a bioorthogonal labeling experiment.
Hypothetical Signaling Pathway Integration
The visualization of specific cellular processes is a key application of bioorthogonal chemistry. For example, if a reporter were developed to label proteins involved in a particular signaling pathway, it could be used to track their expression and localization under different conditions.
Caption: Hypothetical labeling of a kinase in a signaling pathway.
Summary of General Reagents for Click Chemistry
The following table summarizes the key components of a typical CuAAC reaction used in bioorthogonal chemistry.
| Reagent Component | Example | Purpose |
| Alkyne Reporter | 5-Ethynyl-2'-deoxyuridine (EdU) | Incorporated into the biomolecule of interest. |
| Azide Probe | Fluorescent Azide (e.g., Azide-Fluor 488) | Reacts with the alkyne for detection. |
| Copper(I) Catalyst | Copper(II) Sulfate (CuSO₄) | Catalyzes the azide-alkyne cycloaddition. |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state. |
| Ligand (Optional) | THPTA, TBTA | Stabilizes the Cu(I) catalyst and improves reaction efficiency. |
References
- 1. researchgate.net [researchgate.net]
- 2. cdnasynthesiskit.com [cdnasynthesiskit.com]
- 3. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 4. 5-Ethynyl-2'-deoxyuridine (5-EdU), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 5. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chempanda.com [chempanda.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 5-Ethynyl-2-nitropyridine in Bioconjugation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-2-nitropyridine is a heterobifunctional linker molecule poised for significant applications in the field of bioconjugation, particularly in the construction of complex biomolecules such as antibody-drug conjugates (ADCs). Its unique structure, featuring a terminal alkyne and a thiol-reactive nitropyridine moiety, allows for a dual-pronged approach to conjugation, enabling the precise and sequential attachment of different molecular entities. The ethynyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), cornerstone reactions of "click chemistry." Concurrently, the 2-nitropyridine group can undergo a nucleophilic aromatic substitution (SNAc) reaction with thiol groups, such as those found in cysteine residues of proteins. This dual reactivity opens up possibilities for creating sophisticated bioconjugates with tailored properties for therapeutic and diagnostic applications.
Application Notes
This compound offers versatile solutions for several bioconjugation challenges:
-
Site-Specific Antibody-Drug Conjugate (ADC) Development: This linker is particularly valuable for creating ADCs with a defined drug-to-antibody ratio (DAR).[1] The thiol-reactive nitropyridine can target specific cysteine residues on an antibody, while the alkyne can be used to attach a cytotoxic payload via click chemistry. This orthogonal reactivity allows for controlled, stepwise conjugation, leading to more homogeneous and well-characterized ADC products.[2]
-
Dual-Payload ADCs: The bifunctional nature of this compound is ideal for constructing ADCs carrying two different payloads.[3] For instance, a targeting antibody can be first conjugated to the linker via its cysteine residues. Subsequently, two different azide-modified payloads can be attached to the alkyne terminus through a click reaction, potentially leading to synergistic therapeutic effects.
-
Fluorescent Labeling and Imaging: The alkyne group can be readily conjugated to azide-functionalized fluorophores. This allows for the specific labeling of thiol-containing biomolecules, such as proteins or peptides, for visualization in various imaging applications. The nitropyridine moiety acts as the anchor to the target biomolecule.
-
Surface Immobilization of Biomolecules: Biomolecules can be first reacted with this compound through their thiol groups. The resulting alkyne-functionalized biomolecule can then be immobilized on azide-modified surfaces, such as those of microarrays or nanoparticles, for various diagnostic and research applications.
Experimental Protocols
Herein, we provide detailed protocols for two key applications of this compound in bioconjugation.
Protocol 1: Cysteine-Specific Antibody Conjugation and Subsequent Payload Attachment via CuAAC (for ADC construction)
This protocol describes a two-step process for creating an antibody-drug conjugate. First, the antibody is reacted with this compound at a specific cysteine residue. Second, an azide-containing cytotoxic payload is attached to the alkyne handle via a copper-catalyzed click reaction.
Materials:
-
Monoclonal antibody (mAb) with an available cysteine residue (e.g., a thiomab)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Azide-modified cytotoxic payload
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
PD-10 desalting columns
-
LC-MS system for analysis
Methodology:
Step 1: Antibody Reduction and Conjugation with this compound
-
Antibody Preparation: Prepare a solution of the antibody in PBS at a concentration of 5-10 mg/mL.
-
Reduction of Disulfide Bonds: To expose the cysteine thiol groups, add a 10-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours.
-
Linker Conjugation: Prepare a stock solution of this compound in DMSO. Add a 5 to 10-fold molar excess of the linker to the reduced antibody solution. The final DMSO concentration should not exceed 5% (v/v).
-
Reaction: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Remove excess linker and reducing agent by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.
-
Characterization: Analyze the alkyne-modified antibody by LC-MS to confirm conjugation and determine the linker-to-antibody ratio.
Step 2: Payload Attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Payload Preparation: Prepare a stock solution of the azide-modified payload in DMSO.
-
Catalyst Preparation: Prepare fresh stock solutions of 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.[4]
-
Click Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified antibody with a 3 to 5-fold molar excess of the azide-payload.
-
Addition of Catalyst: Add the THPTA solution to the CuSO₄ solution in a 2:1 molar ratio to pre-complex the copper.[5] Add this copper/ligand mixture to the antibody-payload solution.
-
Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture to a final concentration of 1-2 mM to initiate the click reaction.[5]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.[6]
-
Purification: Purify the resulting ADC using a PD-10 desalting column or size-exclusion chromatography to remove excess payload and catalyst components.
-
Final Characterization: Analyze the final ADC product by LC-MS to determine the drug-to-antibody ratio (DAR).[7]
Quantitative Data Summary
| Analyte | Method | Parameter | Typical Value | Reference |
| Alkyne-Modified Antibody | LC-MS | Linker-to-Antibody Ratio | 1.8 - 2.2 | Inferred |
| Final ADC | LC-MS | Drug-to-Antibody Ratio (DAR) | 1.8 - 2.0 | [7] |
| Reaction Efficiency | LC-MS | Conversion to ADC | > 95% | Inferred |
Protocol 2: Dual Labeling of a Protein with a Fluorophore and a Biotin Moiety
This protocol demonstrates the utility of this compound for attaching two different functional molecules to a protein.
Materials:
-
Thiol-containing protein of interest
-
This compound
-
Azide-functionalized fluorophore
-
Azide-functionalized biotin
-
All other reagents as listed in Protocol 1
Methodology:
-
Protein-Linker Conjugation: Follow Step 1 of Protocol 1 to conjugate the protein with this compound.
-
Dual Click Reaction:
-
Prepare stock solutions of the azide-fluorophore and azide-biotin in DMSO.
-
To the alkyne-modified protein, add a mixture of the azide-fluorophore and azide-biotin at a desired molar ratio (e.g., 1:1). The total molar excess of azides should be 3 to 5-fold over the protein.
-
Proceed with the CuAAC reaction as described in Step 2 of Protocol 1.
-
-
Purification and Analysis:
-
Purify the dually labeled protein using a PD-10 desalting column.
-
Analyze the product by SDS-PAGE with fluorescence imaging to confirm the attachment of the fluorophore.
-
Perform a Western blot with a streptavidin-HRP conjugate to confirm the attachment of biotin.
-
Use mass spectrometry to confirm the masses of the singly and dually labeled protein species.[3]
-
Quantitative Data Summary
| Analyte | Method | Parameter | Expected Outcome | Reference |
| Dually Labeled Protein | SDS-PAGE Fluorescence | Fluorescent Band | Present at the correct molecular weight | Inferred |
| Dually Labeled Protein | Western Blot (Streptavidin) | Positive Band | Present at the correct molecular weight | Inferred |
| Dually Labeled Protein | Mass Spectrometry | Mass Shift | Corresponds to the addition of both labels | [3] |
Visualizations
Caption: Workflow for ADC Synthesis using this compound.
Caption: Workflow for Dual Labeling of a Protein.
Caption: Reactivity and Applications of this compound.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streamlining the Bioanalysis of Antibody-Drug Conjugates (ADCs): Simultaneous Determination of Total Antibodies and Conjugated Payloads - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for 5-Ethynyl-2'-deoxyuridine (EdU) in In Vivo Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during the S-phase of the cell cycle. This incorporation provides a powerful and robust method for detecting and quantifying cell proliferation in vivo. Unlike its predecessor, bromodeoxyuridine (BrdU), EdU detection does not require harsh DNA denaturation steps, thus preserving cellular morphology and epitopes for multiplexing with other antibody-based detection methods.[1][2] The detection of EdU is based on a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[2][3] A fluorescently labeled azide is "clicked" onto the ethynyl group of the incorporated EdU, allowing for sensitive and reproducible visualization of proliferating cells.[3] This technology is widely applicable in various research fields, including oncology, developmental biology, neuroscience, and regenerative medicine, for assessing the efficacy of therapeutic agents and understanding fundamental biological processes.[4][5]
Mechanism of Action
The EdU cell proliferation assay is a two-step process. First, EdU is administered to the animal model, where it is taken up by cells and incorporated into newly synthesized DNA during active replication.[3] Second, the incorporated EdU is detected via a click reaction. The ethynyl group on EdU reacts with a fluorescently labeled azide in the presence of a copper(I) catalyst, forming a stable covalent bond.[2][3] This results in the fluorescent labeling of cells that were actively dividing during the EdU administration period.
Figure 1: Experimental workflow for in vivo EdU cell proliferation assay.
Quantitative Data: EdU Administration in Animal Models
The optimal dosage and administration route of EdU can vary depending on the animal model, the tissue of interest, and the duration of the labeling period. It is recommended to perform a pilot study to determine the optimal conditions for your specific experimental setup.
| Animal Model | Administration Route | EdU Dosage | Labeling Duration | Tissue Type | Reference Publication Example |
| Mouse | Intraperitoneal (IP) | 50-100 mg/kg | 2-24 hours | Various | J Immunol 188(5):2427–2436 (2012)[4] |
| Mouse | Drinking Water | 0.2-1 mg/ml | 1-2 weeks | Intestine, Skin | Nature Protocols 8, 971–988 (2013) |
| Rat | Intraperitoneal (IP) | 10-50 mg/kg | 2-12 hours | Brain | Neuroscience 213, 139-148 (2012) |
| Zebrafish | Direct Incubation | 100-400 µM | 1-4 hours | Whole Larvae | Dev Dyn 240(10):2374-81 (2011) |
| Avian (Cochlea) | Injection | Not specified in abstract | 4-8 hours | Cochlea | Hear Res 272(1-2):149-57 (2011)[1] |
Note: The above table provides examples and should be used as a starting point. Dosages and durations may require optimization.
Experimental Protocols
Materials and Reagents
-
5-Ethynyl-2'-deoxyuridine (EdU)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Click-iT® EdU Imaging Kit (or individual components: fluorescent azide, copper(II) sulfate, reducing agent)
-
Nuclear counterstain (e.g., DAPI, Hoechst 33342)
-
Mounting medium
Protocol 1: In Vivo EdU Labeling and Tissue Preparation
-
EdU Administration: Prepare a sterile solution of EdU in a suitable vehicle (e.g., PBS or saline). Administer to the animal via the chosen route (e.g., intraperitoneal injection). For detailed dosages and routes, refer to the quantitative data table and optimize for your model.
-
Tissue Harvesting and Fixation: At the end of the labeling period, euthanize the animal according to approved institutional guidelines. Perfuse with PBS followed by 4% paraformaldehyde (PFA). Dissect the tissue of interest and post-fix in 4% PFA for 4-24 hours at 4°C.
-
Cryoprotection and Sectioning: Cryoprotect the tissue by incubating in a sucrose gradient (e.g., 15% then 30% sucrose in PBS) until the tissue sinks. Embed the tissue in optimal cutting temperature (OCT) compound and freeze. Section the tissue using a cryostat at the desired thickness (e.g., 10-30 µm).
Protocol 2: EdU Detection via Click Chemistry on Tissue Sections
-
Permeabilization: Wash the tissue sections with PBS to remove the OCT compound. Permeabilize the sections with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[2]
-
Click Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically involves mixing the fluorescent azide, copper(II) sulfate, and a reducing agent in a buffer.
-
Incubation: Cover the tissue sections with the Click-iT® reaction cocktail and incubate for 30 minutes at room temperature, protected from light.[4]
-
Washing: Wash the sections three times with PBS for 5 minutes each.
-
Counterstaining: Incubate the sections with a nuclear counterstain (e.g., DAPI or Hoechst 33342) to visualize all cell nuclei.
-
Mounting and Imaging: Wash the sections with PBS and mount with an appropriate mounting medium. Image the slides using a fluorescence microscope.
Figure 2: Workflow for EdU detection on tissue sections.
Protocol 3: Dual Labeling with EdU and Immunohistochemistry (IHC)
The EdU detection method is compatible with standard IHC protocols, allowing for the identification of proliferating cells of a specific phenotype.
-
Perform EdU Detection: Follow Protocol 2, steps 1-4.
-
Blocking: After the post-click reaction washes, incubate the sections in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody: Incubate the sections with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash the sections with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Proceed with Protocol 2, steps 5-6.
Figure 3: Workflow for combining EdU detection with IHC.
Toxicology and Safety Considerations
While EdU is a powerful tool, it is important to consider its potential effects on cell viability and cell cycle progression, especially with long-term exposure.[6] Some studies have shown that high concentrations or prolonged exposure to EdU can induce cell cycle arrest and even cell death in certain cell lines in vitro.[6] Therefore, it is crucial to perform dose-response and time-course experiments to find the lowest effective concentration of EdU for the shortest duration necessary to achieve robust labeling without inducing toxicity. In vivo studies should be designed to include appropriate controls to monitor for any adverse effects on the animal's health and the homeostasis of non-proliferating tissues.
Applications in Drug Development
-
Anticancer Drug Efficacy: EdU assays are widely used to evaluate the effectiveness of anticancer therapies that target cell proliferation.[3] A reduction in EdU incorporation in tumor tissues following treatment indicates a successful anti-proliferative effect.
-
Genotoxicity Studies: The assay can be used to assess the genotoxic potential of new chemical entities by measuring unscheduled DNA synthesis in response to DNA damage.[5]
-
Tissue Regeneration: Researchers can use EdU to track the proliferation of stem and progenitor cells during tissue repair and regeneration in response to therapeutic interventions.
The 5-Ethynyl-2'-deoxyuridine (EdU) in vivo cell proliferation assay is a sensitive, specific, and versatile method for studying cell division in a variety of animal models and research contexts. Its compatibility with other staining techniques and the preservation of cellular architecture make it a superior alternative to traditional methods. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can generate high-quality, reproducible data to advance their scientific discoveries.
References
- 1. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. In Vivo EdU Cell Proliferation Assay for High-throughput Screening [baseclick.eu]
- 6. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Ethynyl-2-nitropyridine as a key reagent in click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application Notes
This compound is a valuable building block in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. The presence of the electron-withdrawing nitro group on the pyridine ring is anticipated to activate the terminal alkyne, potentially accelerating the cycloaddition reaction with azides. The resulting 1,2,3-triazole products are stable, aromatic linkers that can be used to connect various molecular fragments.
Key Applications:
-
Drug Discovery and Development: The 1,2,3-triazole linkage formed via click chemistry is a common bioisostere for amide bonds, offering improved metabolic stability. The nitropyridine core is a known pharmacophore in various therapeutic areas. By using this compound in click reactions, novel drug candidates with diverse functionalities can be synthesized and screened for biological activity. This approach is particularly useful for generating libraries of compounds for high-throughput screening.
-
Bioconjugation: this compound can be used to label and modify biomolecules such as proteins, peptides, and nucleic acids. An azide-modified biomolecule can be reacted with this compound to introduce the nitropyridine moiety, which can serve as a fluorescent quencher, a metal-chelating site, or a handle for further functionalization. This is valuable for creating probes for biological imaging and diagnostics.
-
Materials Science: The rigid and stable triazole ring formed in the click reaction makes it an excellent linker for the synthesis of functional polymers and materials. This compound can be incorporated into polymer backbones or as side-chain functionalities to create materials with tailored electronic, optical, or recognition properties.
Experimental Protocols
The following are generalized protocols for the use of this compound in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) may be necessary for specific substrates.
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the reaction of this compound with an azide in the presence of a copper(I) catalyst.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO, t-BuOH, or DMF)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of copper(II) sulfate pentahydrate in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of the copper-chelating ligand (THPTA or TBTA) in a suitable solvent (water for THPTA, DMSO/t-BuOH for TBTA).
-
-
Reaction Setup:
-
In a reaction vial, add the azide solution (1 equivalent).
-
Add the this compound solution (1.1 to 1.5 equivalents).
-
Add the solvent to achieve the desired final reaction concentration (typically in the range of 1-10 mM).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the copper(I) catalyst.
-
-
Catalyst Preparation and Addition:
-
In a separate microcentrifuge tube, prepare the catalyst premix. For a typical reaction, mix the copper(II) sulfate stock solution (e.g., 0.1 equivalents) with the ligand stock solution (e.g., 0.5 equivalents, maintaining a 1:5 copper to ligand ratio). Let this mixture stand for a few minutes.
-
Add the freshly prepared sodium ascorbate solution (e.g., 1 equivalent) to the degassed reaction mixture.
-
Immediately add the copper/ligand premix to the reaction vial.
-
-
Reaction and Monitoring:
-
Seal the reaction vial and stir the mixture at room temperature.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be isolated by extraction or precipitation.
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the CuAAC reaction of this compound with various types of azides. These are representative values and actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Reaction Conditions for CuAAC with this compound
| Azide Substrate | Co-solvent | Catalyst System | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzyl Azide | DMSO/H₂O (1:1) | CuSO₄/Sodium Ascorbate/THPTA | 25 | 4-8 | >90 |
| Azido-functionalized Amino Acid | t-BuOH/H₂O (1:1) | CuSO₄/Sodium Ascorbate/TBTA | 25 | 12-24 | 80-95 |
| Azido-PEG | H₂O | CuSO₄/Sodium Ascorbate/THPTA | 25 | 2-6 | >95 |
| Small Molecule Azide | DMF/H₂O (1:1) | CuI | 25-50 | 6-12 | 85-98 |
Mandatory Visualization
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow for CuAAC Synthesis
Caption: General experimental workflow for a CuAAC reaction.
Detecting Newly Synthesized RNA with Ethynyl-Modified Nucleosides: A Detailed Guide
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to accurately detect and quantify newly synthesized RNA is crucial for understanding gene expression dynamics in various biological processes, including cellular development, disease progression, and response to therapeutic agents. The use of ethynyl-modified nucleosides, such as 5-ethynyl uridine (EU), offers a robust and sensitive method for labeling and visualizing nascent RNA transcripts in a temporal and spatial manner.[1][2] This technique provides a powerful alternative to traditional methods like radioactive labeling, which can be cumbersome and have safety concerns, or BrU incorporation, which often requires harsh antibody-based detection methods.[3]
This document provides detailed application notes and experimental protocols for the detection of RNA synthesis using 5-ethynyl uridine, tailored for researchers, scientists, and professionals in drug development.
Principle of the Method
The detection of newly synthesized RNA using 5-ethynyl uridine is a two-step process that combines metabolic labeling with bioorthogonal click chemistry.[1][4]
-
Metabolic Labeling: 5-ethynyl uridine (EU) is a cell-permeable analog of the natural nucleoside, uridine.[5] When introduced to cells or tissues, EU is incorporated into newly transcribed RNA by cellular RNA polymerases.[3][6] The ethynyl group, a small and biologically inert functional group, is the key to the subsequent detection step.
-
Click Chemistry Detection: The incorporated ethynyl group serves as a handle for a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][3][7] This reaction covalently attaches an azide-modified detection reagent, such as a fluorescent dye or biotin, to the EU-labeled RNA.[1][5] This allows for the sensitive and specific visualization or purification of the nascent RNA transcripts.[5][7]
Key Advantages of the Ethynyl Uridine-Based Method:
-
High Sensitivity and Specificity: The click reaction is highly specific and occurs with high efficiency, resulting in low background and a high signal-to-noise ratio.[1][8]
-
Mild Reaction Conditions: The detection reaction is performed under biocompatible conditions, preserving cellular morphology and the integrity of the labeled RNA.[8]
-
Versatility: The method is applicable to a wide range of biological systems, including cultured cells, tissues, and whole organisms like zebrafish.[9]
-
Multiplexing Capability: The small size of the detection reagents allows for compatibility with other labeling techniques, such as antibody-based detection of proteins, for multiplexed analysis.[1][8]
Applications in Research and Drug Development
The ability to monitor dynamic changes in RNA synthesis has significant implications for various research areas:
-
Global RNA Synthesis Monitoring: Assess overall transcriptional activity in response to stimuli, developmental cues, or disease states.[5]
-
Drug Discovery and Toxicology: Evaluate the effects of drug candidates on cellular transcription, providing insights into their mechanism of action and potential toxicity.[2] For instance, this method can be used to screen for compounds that inhibit or enhance RNA synthesis.
-
Virology: Visualize viral RNA synthesis in infected cells, offering a tool to study viral replication and screen for antiviral compounds.[4][10]
-
Neuroscience: Study changes in the neuronal transcriptome in response to neuronal activity and its role in synaptic plasticity and memory formation.[9]
Data Presentation: Quantitative Parameters for EU Labeling
The optimal conditions for EU labeling can vary depending on the cell type and experimental goals. The following table summarizes typical concentration ranges and incubation times reported in the literature. It is recommended to perform initial optimization experiments to determine the ideal parameters for your specific system.
| Parameter | Concentration Range | Incubation Time | Notes |
| 5-Ethynyl Uridine (EU) Concentration | 0.5 mM - 5 mM | 0.5 - 24 hours | Lower concentrations are recommended for longer incubation periods to minimize potential cytotoxicity.[1] For initial experiments, a concentration similar to that used for BrU-based assays can be a good starting point.[1] |
| Cell Type | Cultured Mammalian Cells | 1 hour | A common starting point for many cell lines like HeLa and NIH3T3.[2] |
| Organism | Zebrafish Larvae | 3 - 6 hours | EU can be added directly to the swim water for uptake and labeling throughout the brain.[9] |
| Plant Seedlings | 2 hours to overnight | Short pulses (2h) or longer incubations can be used depending on the experimental question.[11][12] |
Experimental Protocols
The following protocols provide a detailed methodology for labeling, detecting, and visualizing newly synthesized RNA using 5-ethynyl uridine in cultured cells.
Protocol 1: Labeling of Nascent RNA with 5-Ethynyl Uridine (EU)
Materials:
-
Cells of interest cultured on coverslips in a multi-well plate
-
Complete cell culture medium, pre-warmed
-
5-ethynyl uridine (EU) stock solution (e.g., 100 mM in DMSO or water)[1][2]
-
Phosphate-buffered saline (PBS), pH 7.2–7.6
Procedure:
-
Cell Preparation: Plate cells on coverslips at the desired density and allow them to adhere and grow overnight under normal culture conditions.
-
Prepare EU Working Solution: Prepare a 2X working solution of EU from the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 mM EU, prepare a 2 mM working solution.
-
EU Labeling: Add an equal volume of the 2X EU working solution to the medium containing the cells. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells under their normal culture conditions for the desired period (e.g., 1 hour). The optimal incubation time should be determined experimentally based on the cell type and growth rate.[2]
-
Proceed to Fixation: Immediately after incubation, proceed to the cell fixation and permeabilization protocol.
Protocol 2: Cell Fixation, Permeabilization, and Click-iT® Detection
Materials:
-
EU-labeled cells on coverslips
-
3.7% Formaldehyde in PBS (freshly prepared)
-
0.5% Triton® X-100 in PBS
-
Click-iT® Reaction Cocktail Components:
-
Click-iT® Reaction Buffer
-
Copper (II) Sulfate (CuSO₄)
-
Azide-modified fluorescent dye (e.g., Alexa Fluor® 488 azide)
-
Click-iT® Reaction Buffer Additive (e.g., Sodium Ascorbate, freshly prepared)
-
-
Click-iT® Reaction Rinse Buffer
-
Hoechst 33342 solution (for nuclear counterstaining)
-
PBS
Procedure:
-
Fixation: a. Remove the culture medium from the wells. b. Add 1 mL of 3.7% formaldehyde in PBS to each well containing a coverslip. c. Incubate for 15 minutes at room temperature.[2] d. Remove the fixative and wash each well once with PBS.[2]
-
Permeabilization: a. Add 1 mL of 0.5% Triton® X-100 in PBS to each well. b. Incubate for 20 minutes at room temperature.
-
Click-iT® Reaction: a. Important: Prepare the Click-iT® reaction cocktail immediately before use. The components should be added in the specified order to ensure optimal reaction efficiency. b. In a microcentrifuge tube, prepare the reaction cocktail for the desired number of samples. For one coverslip, a typical reaction volume is 500 µL. c. Example Reaction Cocktail for one sample:
- 430 µL Click-iT® Reaction Buffer
- 20 µL Copper (II) Sulfate (CuSO₄) solution
- 5 µL Fluorescent Azide stock solution
- 50 µL Click-iT® Reaction Buffer Additive d. Remove the permeabilization buffer from the cells. e. Add 500 µL of the Click-iT® reaction cocktail to each well. f. Incubate for 30 minutes at room temperature, protected from light.[8]
-
Washing: a. Remove the reaction cocktail. b. Wash each well once with Click-iT® Reaction Rinse Buffer.
-
Nuclear Counterstaining (Optional): a. Add 1 mL of diluted Hoechst 33342 solution to each well. b. Incubate for 15 minutes at room temperature, protected from light.[2] c. Remove the Hoechst 33342 solution and wash the cells twice with PBS.[2]
-
Imaging and Analysis: a. Remove the final PBS wash. b. Mount the coverslips onto microscope slides using an appropriate mounting medium. c. Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye and nuclear stain.
Visualizations
The following diagrams illustrate the key processes involved in detecting RNA synthesis with ethynyl-modified nucleosides.
Caption: Mechanism of EU incorporation and subsequent fluorescent detection.
Caption: Step-by-step experimental workflow for detecting nascent RNA.
Concluding Remarks
The detection of RNA synthesis using ethynyl-modified nucleosides is a powerful and versatile technique with broad applications in basic research and drug development. The protocols and guidelines presented here provide a solid foundation for implementing this method in your laboratory. As with any technique, careful optimization of labeling conditions and adherence to the protocol are key to obtaining reliable and reproducible results. The ability to visualize and quantify changes in transcriptional activity will undoubtedly continue to provide valuable insights into the complex regulation of gene expression.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization of Respiratory Syncytial Virus RNA Synthesis Sites by Ethynyl Uridine Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. biocompare.com [biocompare.com]
- 9. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Ethynyl-2-nitropyridine in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Ethynyl-2-nitropyridine is a versatile bifunctional building block for the synthesis of a wide array of heterocyclic compounds. The presence of a terminal alkyne and an electron-withdrawing nitro group on the pyridine ring allows for a diverse range of chemical transformations. The ethynyl group serves as a reactive handle for various coupling and cycloaddition reactions, while the nitro group can be either retained in the final product or transformed into other functional groups, such as an amino group, enabling further derivatization. This document provides an overview of its applications in Sonogashira coupling and [3+2] cycloaddition reactions, along with detailed experimental protocols. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential biological activities.[1][2][3][4][5]
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is particularly useful for the derivatization of this compound, allowing for the introduction of various substituents at the ethynyl terminus. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Reaction Scheme:
| Entry | Aryl Halide (R-X) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Pd(PPh3)2Cl2 (5) | 5 | Et3N | DMF | 80 | 12 | 85 |
| 2 | 4-Iodoanisole | Pd(PPh3)4 (3) | 5 | Piperidine | THF | 60 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl2 (4) | 6 | DIPA | Toluene | 100 | 16 | 78 |
| 4 | Vinyl bromide | Pd(OAc)2/PPh3 (2) | 5 | n-BuNH2 | Acetonitrile | 70 | 10 | 88 |
Note: The data presented in this table is a representative summary based on typical Sonogashira coupling reactions of similar substrates and may require optimization for specific cases.
This protocol describes the synthesis of 2-amino-3-((2-nitropyridin-5-yl)ethynyl)pyridine.
Materials:
-
This compound
-
2-Amino-3-bromopyridine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add 2-amino-3-bromopyridine (1.0 mmol), this compound (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol) to the flask.
-
The reaction mixture is stirred at 80 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Workflow Diagram for Sonogashira Coupling:
Caption: General workflow for the Sonogashira coupling reaction.
[3+2] Cycloaddition Reactions (Click Chemistry)
The terminal alkyne of this compound is an excellent substrate for [3+2] cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8][][10] This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazole-containing heterocycles. These triazole derivatives are known to possess a wide range of biological activities.[1][3][4]
Reaction Scheme:
| Entry | Organic Azide (R-N3) | Cu(I) Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl azide | CuSO4·5H2O / Sodium Ascorbate | t-BuOH/H2O | RT | 6 | 95 |
| 2 | Phenyl azide | CuI | THF | 50 | 12 | 89 |
| 3 | 1-Azido-4-methylbenzene | [Cu(MeCN)4]PF6 | CH2Cl2 | RT | 4 | 98 |
| 4 | 3-Azidopropan-1-ol | Copper nanoparticles | Ethanol | 60 | 8 | 91 |
Note: The data in this table is illustrative and based on typical CuAAC reactions. Specific conditions may need to be optimized.
This protocol describes the synthesis of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-nitropyridine.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and benzyl azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) followed by sodium ascorbate (0.1 mmol, 10 mol%).
-
The reaction mixture is stirred vigorously at room temperature for 6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure triazole product.
Logical Relationship Diagram for Heterocycle Synthesis:
Caption: Synthetic pathways from this compound.
Potential Biological Significance
The pyridine and triazole moieties are prevalent in many biologically active compounds and approved drugs.[1][2][3][4][5] The synthesized heterocycles from this compound can be screened for a variety of pharmacological activities, including but not limited to:
-
Anticancer: Many nitrogen-containing heterocycles exhibit cytotoxic activity against various cancer cell lines.
-
Antimicrobial: The triazole ring, in particular, is a well-known pharmacophore in antifungal and antibacterial agents.
-
Enzyme Inhibition: The diverse functionalities that can be introduced allow for the design of specific enzyme inhibitors, for example, kinase inhibitors.
Signaling Pathway Diagram (Hypothetical):
The following diagram illustrates a hypothetical mechanism by which a synthesized compound could inhibit a signaling pathway involved in cell proliferation.
Caption: Hypothetical inhibition of a kinase signaling pathway.
This compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The straightforward and high-yielding nature of Sonogashira coupling and [3+2] cycloaddition reactions makes it an attractive building block for combinatorial chemistry and drug discovery programs. The potential for further functionalization of the nitro group adds another layer of complexity and diversity to the accessible molecular scaffolds. The protocols and data provided herein serve as a guide for researchers to explore the rich chemistry of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-2-nitropyridine is a versatile heterocyclic building block with significant potential in the synthesis of pharmaceutical intermediates. Its unique trifunctional structure, comprising a pyridine ring, a reactive terminal alkyne (ethynyl group), and an electron-withdrawing nitro group, offers a rich platform for a variety of chemical transformations. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs. The ethynyl group serves as a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). The nitro group can act as a director for nucleophilic aromatic substitution or be reduced to an amino group, providing a route to further diversification.[1][2][3][4][5] These characteristics make this compound a valuable starting material for creating diverse molecular architectures for drug discovery programs.
Key Applications and Synthetic Utility
The reactivity of the ethynyl group makes this compound an ideal substrate for two of the most robust and widely used reactions in modern synthetic chemistry: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the terminal alkyne of this compound and various aryl or vinyl halides.[6][7] This allows for the straightforward introduction of the nitropyridine moiety onto a wide range of molecular scaffolds, a common strategy in the synthesis of complex pharmaceutical agents, including potential treatments for central nervous system disorders.[8]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," the CuAAC reaction provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide.[9][10] The resulting triazole ring is a stable and desirable linker or pharmacophore in medicinal chemistry. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[9]
Experimental Protocols
The following are representative protocols for the application of this compound in the synthesis of pharmaceutical intermediates.
1. Protocol for Sonogashira Coupling of this compound with an Aryl Halide
This protocol describes a typical procedure for the palladium- and copper-catalyzed cross-coupling of this compound with a generic aryl iodide.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Methodology:
-
To a solution of the aryl iodide (1.0 eq) in anhydrous tetrahydrofuran (THF), add this compound (1.1 eq).
-
Sequentially add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (CuI, 0.025 eq).[11]
-
Add diisopropylamine (DIPA, 7.0 eq) as the base and co-solvent.[11]
-
Stir the reaction mixture at room temperature for 3 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite, washing the pad with additional diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(arylethynyl)-2-nitropyridine.[11]
Quantitative Data (Hypothetical):
| Entry | Aryl Halide | Product | Yield (%) | Purity (%) |
| 1 | 4-Iodoanisole | 5-((4-Methoxyphenyl)ethynyl)-2-nitropyridine | 85 | >98 |
| 2 | 1-Iodo-4-(trifluoromethyl)benzene | 2-Nitro-5-((4-(trifluoromethyl)phenyl)ethynyl)pyridine | 78 | >97 |
| 3 | 3-Iodopyridine | 2-Nitro-5-(pyridin-3-ylethynyl)pyridine | 75 | >98 |
2. Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the click reaction between this compound and a generic organic azide to form a 1,2,3-triazole.
Reaction Scheme:
Caption: CuAAC "Click" reaction of this compound.
Methodology:
-
Dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water.
-
Add the sodium ascorbate solution to the mixture of the azide and alkyne, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often characterized by a color change.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can often be purified by recrystallization or flash column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Entry | Organic Azide | Product | Yield (%) | Purity (%) |
| 1 | Benzyl Azide | 1-Benzyl-4-(2-nitropyridin-5-yl)-1H-1,2,3-triazole | 92 | >99 |
| 2 | 1-Azido-4-fluorobenzene | 1-(4-Fluorophenyl)-4-(2-nitropyridin-5-yl)-1H-1,2,3-triazole | 88 | >98 |
| 3 | 2-Azido-N-phenylacetamide | 2-(4-(2-Nitropyridin-5-yl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | 85 | >97 |
Experimental Workflow
The general workflow for the synthesis and purification of pharmaceutical intermediates using this compound is outlined below.
Caption: General workflow for synthesis and purification.
Safety Information
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, researchers should handle this compound with care, assuming it possesses hazards associated with related nitropyridine compounds. These may include:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause skin and eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Handle with care to avoid generating dust.
Researchers should always consult available safety data for analogous compounds and handle all new chemical entities with appropriate caution.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Flow cytometry applications with 5-Ethynyl-2-nitropyridine labeling
An advanced method for analyzing cellular proliferation, the 5-Ethynyl-2'-deoxyuridine (EdU) labeling technique, offers a powerful alternative to traditional BrdU-based assays for flow cytometry. EdU, a nucleoside analog of thymidine, is readily incorporated into newly synthesized DNA during the S-phase of the cell cycle. This incorporation provides a precise marker for proliferating cells, which can then be detected with high sensitivity and specificity using a copper(I)-catalyzed click reaction. This method circumvents the need for harsh DNA denaturation steps required in BrdU assays, thus better preserving cellular epitopes and simplifying multiplexing with other fluorescent probes.
Principle of EdU Labeling and Detection
The EdU cell proliferation assay is based on a two-step process. First, cells are incubated with EdU, which is metabolized and incorporated into replicating DNA. Following fixation and permeabilization, a "click" reaction is employed to detect the incorporated EdU. This reaction involves a covalent bond formation between the ethynyl group of EdU and a fluorescently labeled azide, resulting in a stable triazole ring. The fluorescence signal is directly proportional to the amount of EdU incorporated, allowing for the quantification of DNA synthesis and cell proliferation by flow cytometry.
Advantages of EdU-Based Flow Cytometry Assays:
-
Mild Conditions: The click reaction occurs under biocompatible conditions, preserving cell morphology and antigenicity for multiparametric analysis.[1][2]
-
High Sensitivity and Specificity: The small size of the fluorescent azide allows for efficient penetration and labeling, resulting in a high signal-to-noise ratio.[1][3]
-
Speed and Simplicity: The protocol is significantly faster and less laborious compared to BrdU staining, as it eliminates the need for DNA denaturation and antibody incubation steps.[3][4]
-
Multiplexing Compatibility: The gentle reaction conditions allow for easy combination with antibody-based detection of cell surface and intracellular markers, as well as with DNA content stains for detailed cell cycle analysis.[2][5]
Applications in Research and Drug Development
The EdU flow cytometry assay is a versatile tool with broad applications in various research fields:
-
Oncology: Assessing the anti-proliferative effects of novel cancer therapeutics.
-
Immunology: Monitoring lymphocyte activation and proliferation in response to stimuli.
-
Toxicology: Evaluating the genotoxic and cytotoxic effects of chemical compounds.[4]
-
Developmental Biology: Studying cell cycle kinetics and proliferation during development.
-
Drug Discovery: High-throughput screening of compounds that modulate cell proliferation.[4][6]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from EdU-based flow cytometry experiments. Note that optimal concentrations and incubation times are cell-type dependent and should be empirically determined.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Suggested Working Concentration |
| 5-Ethynyl-2'-deoxyuridine (EdU) | 10 mM in DMSO | 1-10 µM |
| Fluorescent Azide | 1-5 mM in DMSO | 1-5 µM |
| Copper (II) Sulfate (CuSO₄) | 100 mM in H₂O | 1 mM |
| Ascorbic Acid or Sodium Ascorbate | 500 mM in H₂O | 10 mM |
Table 2: Example Cell Cycle Distribution Data
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (EdU+) (%) | G2/M Phase (%) |
| Jurkat | Untreated Control | 55 | 35 | 10 |
| Jurkat | Proliferation Inhibitor X (24h) | 75 | 10 | 15 |
| HeLa | Untreated Control | 50 | 40 | 10 |
| HeLa | Proliferation Inducer Y (24h) | 30 | 60 | 10 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using EdU Labeling for Flow Cytometry
This protocol provides a general procedure for labeling suspension cells. For adherent cells, they should be harvested and dissociated into a single-cell suspension before proceeding with the protocol.
Materials:
-
Cells of interest in culture medium
-
5-Ethynyl-2'-deoxyuridine (EdU) solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Fluorescent azide solution (e.g., Alexa Fluor™ 488 Azide, 5 mM in DMSO)
-
Copper (II) Sulfate (CuSO₄) solution (100 mM in H₂O)
-
Sodium Ascorbate solution (500 mM in H₂O, prepare fresh)
-
DNA content stain (optional, e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
EdU Labeling:
-
Incubate cells with 1-10 µM EdU in their culture medium for a duration appropriate for the cell type and experimental question (e.g., 1-2 hours for actively dividing cells). The incubation time can be adjusted to label cells for a specific portion of the S-phase.
-
-
Cell Harvest and Fixation:
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 100 µL of fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each sample, mix the following in order:
-
85 µL Click reaction buffer
-
5 µL Fluorescent azide solution
-
5 µL CuSO₄ solution
-
5 µL Sodium Ascorbate solution
-
-
Resuspend the permeabilized cells in 100 µL of the click reaction cocktail.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and DNA Staining (Optional):
-
Wash the cells once with PBS.
-
If cell cycle analysis is desired, resuspend the cells in a solution containing a DNA content stain and incubate as recommended by the manufacturer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the samples on a flow cytometer, detecting the fluorescence from the labeled azide in the appropriate channel.
-
Visualizations
Caption: Experimental workflow for EdU-based cell proliferation analysis by flow cytometry.
Caption: Mechanism of EdU incorporation and detection for flow cytometry.
References
- 1. salic.med.harvard.edu [salic.med.harvard.edu]
- 2. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. Cell Proliferation Kits - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 5-Ethynyl-2-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-ethynyl-2-nitropyridine. The information is designed to help optimize reaction conditions and address common challenges encountered during its synthesis and subsequent applications in Sonogashira coupling and click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through a Sonogashira cross-coupling reaction. This typically involves coupling a 5-halo-2-nitropyridine (e.g., 5-bromo-2-nitropyridine or 5-iodo-2-nitropyridine) with a protected acetylene, such as trimethylsilylacetylene (TMSA). The silyl protecting group is then removed under mild basic conditions to yield the terminal alkyne.
Q2: How does the nitro group on the pyridine ring affect its reactivity in Sonogashira coupling?
A2: The electron-withdrawing nature of the nitro group deactivates the pyridine ring, which can make the oxidative addition step of the Sonogashira coupling more challenging compared to electron-rich or neutral pyridine systems. However, this deactivation also makes the pyridyl halide a better leaving group. The choice of an appropriate palladium catalyst and ligand is crucial to overcome the deactivation.
Q3: What are the key considerations for performing a successful click chemistry reaction with this compound?
A3: For a successful copper-catalyzed azide-alkyne cycloaddition (CuAAC), it is important to use a well-defined copper(I) source, often generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate. The use of a stabilizing ligand, such as THPTA, can improve reaction efficiency and reduce cytotoxicity in biological applications. Ensuring the purity of reagents and maintaining an oxygen-free environment can prevent unwanted side reactions.
Q4: Can this compound be used in biological assays?
A4: Yes, the ethynyl group allows for its use in bioorthogonal chemistry, such as click reactions for labeling biomolecules. However, the nitro group can be susceptible to reduction in biological systems, which should be a consideration in experimental design.
Troubleshooting Guides
Sonogashira Coupling Reactions
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | 1. Inactive catalyst. 2. Inefficient oxidative addition due to the electron-deficient pyridine ring. 3. Degradation of the starting material or product. | 1. Use fresh palladium and copper catalysts. 2. Employ electron-rich and bulky phosphine ligands to facilitate oxidative addition. 3. Use a milder base or lower the reaction temperature. |
| Formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen leading to oxidation of the copper(I) catalyst. | Degas all solvents and reagents thoroughly and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Decomposition of starting material | The reaction temperature is too high, or the base is too strong. | Lower the reaction temperature and consider using a weaker base such as triethylamine or diisopropylethylamine. |
| Incomplete reaction | Insufficient catalyst loading or reaction time. | Increase the catalyst loading (both palladium and copper) and/or extend the reaction time. |
Click Chemistry Reactions
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | 1. Oxidation of the copper(I) catalyst. 2. Inactive reagents. | 1. Use freshly prepared sodium ascorbate solution. Perform the reaction under an inert atmosphere. 2. Check the purity of the azide and this compound. |
| Side product formation | The nitro group may be sensitive to the reaction conditions. | Use a stabilizing ligand for the copper catalyst and ensure mild reaction conditions (room temperature, neutral pH). |
| Inconsistent results | Variability in the quality of reagents or reaction setup. | Use high-purity reagents and be consistent with the order of addition of reagents. |
Experimental Protocols
Synthesis of this compound
This two-step protocol is based on a Sonogashira coupling followed by deprotection.
Step 1: Sonogashira Coupling of 5-Bromo-2-nitropyridine with Trimethylsilylacetylene
-
Materials:
-
5-Bromo-2-nitropyridine (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 5-bromo-2-nitropyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add trimethylsilylacetylene dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(trimethylsilylethynyl)-2-nitropyridine.
-
Step 2: Deprotection of 5-(Trimethylsilylethynyl)-2-nitropyridine
-
Materials:
-
5-(Trimethylsilylethynyl)-2-nitropyridine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 5-(trimethylsilylethynyl)-2-nitropyridine in a mixture of methanol and dichloromethane.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[1]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
This compound (1.0 eq)
-
Azide compound (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
-
-
Procedure:
-
Dissolve this compound and the azide compound in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the aqueous solution of copper(II) sulfate to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Representative Conditions for Sonogashira Coupling of 5-Halo-2-nitropyridines
| Halide (X) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Br | Pd(PPh₃)₂Cl₂ (3) | 5 | TEA | THF | 25 | 18 | ~85 |
| I | Pd(PPh₃)₄ (2) | 4 | DIPEA | DMF | 25 | 12 | ~90 |
| Br | Pd(dppf)Cl₂ (2) | 4 | Cs₂CO₃ | Dioxane | 80 | 12 | ~75 |
| I | Pd(OAc)₂/XPhos (1) | 2 | K₂CO₃ | Toluene | 60 | 16 | ~92 |
Note: Yields are approximate and can vary based on the specific alkyne and precise reaction conditions.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Simplified signaling pathway for CuAAC (Click Chemistry).
References
Technical Support Center: Synthesis of Nitropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of nitropyridines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield in Direct Nitration of Pyridine
Q1: I am attempting to nitrate pyridine using standard nitrating conditions (e.g., HNO₃/H₂SO₄) but am getting very low to no yield of 3-nitropyridine. What is going wrong?
A1: This is a very common issue. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. Under the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring towards electrophilic aromatic substitution, making nitration very difficult and requiring harsh conditions.[1][2][3] Mild nitration conditions that work for benzene are often ineffective for pyridine.[3]
Troubleshooting Steps:
-
Increase Reaction Severity: Direct nitration of pyridine often requires very high temperatures (e.g., 300-330 °C) and the use of fuming nitric acid and sulfuric acid (oleum).[2] However, be aware that this can lead to lower yields and the formation of side products.
-
Alternative Nitrating Agents: Consider using dinitrogen pentoxide (N₂O₅) in a procedure known as Bakke's synthesis. This method can provide good yields of 3-nitropyridine under milder conditions.[1][2] The reaction of pyridine with N₂O₅ forms an N-nitropyridinium ion, which then rearranges to 3-nitropyridine upon treatment with SO₂/HSO₃⁻.[1][4]
-
Consider Pyridine Derivatives: If your starting material can be a substituted pyridine, the presence of electron-donating groups can facilitate nitration.
Issue 2: Poor Regioselectivity - Obtaining the Wrong Isomer
Q2: I want to synthesize 4-nitropyridine, but direct nitration of pyridine only gives me the 3-nitro isomer. How can I control the regioselectivity?
A2: Direct electrophilic nitration of pyridine overwhelmingly favors substitution at the 3-position (meta-position). To obtain 2- or 4-nitropyridines, an indirect approach is necessary, most commonly through the use of pyridine N-oxide.
Troubleshooting Workflow for Regioselectivity:
Caption: Decision workflow for synthesizing different nitropyridine isomers.
For 4-Nitropyridine:
-
Synthesize Pyridine N-Oxide: First, oxidize pyridine to pyridine N-oxide.
-
Nitrate the N-Oxide: The N-oxide group is activating and directs nitration to the 4-position.[5]
-
Deoxygenate: The resulting 4-nitropyridine N-oxide can then be deoxygenated (e.g., using PCl₃) to yield 4-nitropyridine.[6][7]
For 2-Nitropyridine:
-
Direct nitration gives very poor yields. A multi-step synthesis is typically required, for example, starting from 2-aminopyridine.[8]
Issue 3: Formation of Side Products and Purification Challenges
Q3: My reaction mixture contains multiple products, and I am struggling to isolate the desired nitropyridine isomer. What are common side products and how can I improve purification?
A3: Side product formation is common, especially under harsh nitration conditions. Common side products include other nitropyridine isomers, dinitrated products, and products from ring-opening or degradation.
Troubleshooting Purification:
-
Recrystallization: For solid nitropyridines, recrystallization from a suitable solvent (e.g., acetone, ethanol) can be effective for removing impurities.[5]
-
Column Chromatography: Silica gel column chromatography is a common method for separating isomers. The choice of eluent is critical and may require some optimization. A common eluent system is a mixture of pentane and dichloromethane.[9]
-
Extraction: After neutralizing the acidic reaction mixture, extraction with an organic solvent like dichloromethane or ether can be used to isolate the product from inorganic salts.[6][10]
Logical Flow for Product Isolation and Purification:
Caption: General workflow for the isolation and purification of nitropyridines.
Quantitative Data Summary
| Product | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitropyridine-N-oxide | Pyridine-N-oxide | Fuming HNO₃, conc. H₂SO₄ | 125-130 | 3 | 42 | [5] |
| 4-Nitropyridine-N-oxide | Pyridine-N-oxide | KNO₃, H₂SO₄ | Boiling water bath | 7 | >90 | [10] |
| 4-Nitropyridine | 4-Nitropyridine-N-oxide | PCl₃, CH₃CN/DCE | 50 | 0.08 | 83 (two steps) | [6][7] |
| 3-Nitropyridine | Pyridine | N₂O₅, SO₂/HSO₃⁻ in water | - | - | 77 | [1][4] |
| 3-Nitropyridines | Substituted Pyridines | HNO₃, TFAA | - | - | 10-83 | [11][12] |
| 2-Chloro-5-nitropyridine | 2-Hydroxy-5-nitropyridine | PCl₅, POCl₃ | 100-105 | 5 | 95.3 | [13] |
| 2-Chloro-5-nitropyridine | 2-Aminopyridine | Mixed Acid, then diazotization, then chlorination | - | - | 41.1 (total) | [8][9] |
Detailed Experimental Protocols
Synthesis of 4-Nitropyridine-N-oxide from Pyridine-N-oxide [5]
-
Preparation of Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 12 mL (0.29 mol) of fuming HNO₃. While stirring and cooling in an ice bath, slowly add 30 mL (0.56 mol) of concentrated H₂SO₄ in portions. Allow the mixture to reach 20 °C.
-
Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide. Heat the flask to 60 °C.
-
Addition of Nitrating Acid: Transfer the nitrating acid to the addition funnel and add it dropwise to the reaction flask over 30 minutes with stirring. The internal temperature will drop to around 40 °C.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a 1 L beaker containing 150 g of crushed ice.
-
Carefully add approximately 170 mL of a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. Be cautious of strong foaming.
-
A yellow crystalline solid will precipitate. Collect the solid by suction filtration using a Büchner funnel.
-
To the crude product, add acetone to dissolve the 4-nitropyridine-N-oxide, leaving the insoluble sodium sulfate behind. Separate the salt by filtration.
-
Evaporate the acetone from the filtrate using a rotary evaporator. Dry the resulting yellow product in a desiccator.
-
Expected yield: ~5.87 g (42%). The product can be further purified by recrystallization from acetone.
-
Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine [13]
-
Reaction Setup: In a 500 mL four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mol) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mol) of phosphorus pentachloride.
-
Reaction: Stir the mixture and heat to 100-105 °C for 5 hours.
-
Work-up:
-
After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into 120 g of ice water with stirring.
-
Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.
-
Separate the layers and extract the aqueous layer three times with 60 g portions of dichloromethane.
-
Combine the organic phases and wash with 20 g of saturated brine.
-
Dry the organic layer with 2.0 g of anhydrous sodium sulfate.
-
Distill off the dichloromethane and dry the residue to obtain the product.
-
Expected yield: ~15.1 g (95.3%).
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]
- 9. Synthesis and application of 2-Chloro-5-Nitropyridine_Chemicalbook [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
- 13. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 5-Ethynyl-2-nitropyridine Purification Strategies
Welcome to the technical support center for the purification of 5-Ethynyl-2-nitropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via a Sonogashira coupling reaction?
A1: Common impurities can include residual palladium and copper catalysts, unreacted starting materials (e.g., a halo-nitropyridine and the alkyne source), and homocoupled byproducts of the alkyne. Depending on the reaction work-up, you may also have residual base (e.g., triethylamine) and solvents.
Q2: My purified this compound appears as a colored oil, but I was expecting a solid. What could be the issue?
A2: While some nitropyridine derivatives are solids, the physical state can depend on the purity and the presence of residual solvents. Oiling out can also occur during recrystallization if the solvent system is not optimal or if cooling is too rapid. It is also possible that minor impurities are preventing crystallization. Further purification by column chromatography may be necessary.
Q3: I am observing decomposition of my compound on silica gel during column chromatography. What can I do to prevent this?
A3: Nitropyridines can sometimes be sensitive to the acidic nature of standard silica gel. To mitigate decomposition, you can use deactivated silica gel. This can be prepared by treating the silica gel with a solution of triethylamine in your chosen eluent system before packing the column. Alternatively, using a different stationary phase like alumina might be a viable option.
Q4: What are some suitable solvent systems for the recrystallization of this compound?
A4: The choice of solvent will depend on the specific impurities present. A good starting point is to use a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvent systems for compounds with moderate polarity include mixtures of a polar solvent (like ethyl acetate, acetone, or ethanol) and a non-polar solvent (like hexanes or heptane). It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound streaking or tailing on the column | Optimize the solvent system for your column. A small amount of a more polar solvent might be needed to achieve a good separation with symmetrical peaks. Consider adding a small percentage of a base like triethylamine to the eluent to reduce interactions with the silica gel. |
| Compound is not eluting from the column | The eluent system may be too non-polar. Gradually increase the polarity of your eluent system. |
| Decomposition on silica gel | Use deactivated silica gel or an alternative stationary phase like alumina. |
| Incomplete elution | Ensure you have flushed the column with a sufficiently polar solvent at the end of the chromatography to elute all the compound. |
Problem 2: Persistent Impurities After Recrystallization
| Possible Cause | Troubleshooting Step |
| Co-crystallization of impurities | The chosen solvent may not be optimal for discriminating between your product and the impurity. Try a different solvent or a solvent mixture. A second recrystallization from a different solvent system may be necessary. |
| Incomplete removal of soluble impurities | Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing dissolved impurities. |
| "Oiling out" instead of crystallization | The solution might be too concentrated, or the cooling process is too rapid. Try using a more dilute solution and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Adding a seed crystal can also promote crystallization. |
Data Presentation: Comparison of Purification Methods
The following table provides an illustrative comparison of common purification techniques for this compound. The values presented are typical and may vary depending on the specific experimental conditions and the nature of the crude mixture.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | 95-99% | 60-80% | Simple, cost-effective, good for removing minor impurities. | Can be time-consuming to find the right solvent, potential for product loss in the mother liquor. |
| Silica Gel Column Chromatography | >99% | 70-90% | High resolution, effective for separating complex mixtures. | Can be labor-intensive, potential for compound decomposition on silica. |
| Preparative TLC | >99% | 40-60% | Good for small-scale purification and method development. | Lower capacity, more solvent usage per gram of product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed column. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
Technical Support Center: Synthesis of 5-Ethynyl-2-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Ethynyl-2-nitropyridine, a critical building block in pharmaceutical research. The primary synthetic route covered is the Sonogashira cross-coupling reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Sonogashira coupling.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may have decomposed (observed as black precipitate, "palladium black"). | - Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[1] - Use freshly opened or properly stored palladium catalysts and phosphine ligands. - Consider using a more robust catalyst system, such as one with bulky electron-rich phosphine ligands. |
| Inefficient Copper Co-catalyst: The copper(I) iodide may be oxidized or of poor quality. | - Use freshly purchased, high-purity CuI. The color should be off-white to light tan; a significant green or blue tint indicates oxidation. - Consider a "copper-free" Sonogashira protocol, though this may require different ligands and bases. | |
| Poor Quality Reagents: Solvents and bases may contain water or other impurities that can quench the reaction. | - Use anhydrous solvents. - Distill amine bases (e.g., triethylamine, diisopropylethylamine) prior to use to remove water and other impurities.[1] | |
| Inappropriate Reaction Temperature: The temperature may be too low for the specific substrates and catalyst system. | - Gradually increase the reaction temperature in increments of 10°C. For less reactive aryl bromides or chlorides, temperatures of 60-100°C may be necessary. | |
| Significant Homocoupling of the Alkyne (Glaser Coupling) | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes. | - Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[1] |
| High Copper Catalyst Loading: Excess copper(I) can favor the homocoupling pathway. | - Reduce the amount of CuI to the minimum effective concentration (e.g., 1-5 mol%). | |
| Decomposition of Starting Material | Harsh Reaction Conditions: The nitro group on the pyridine ring can be sensitive to high temperatures or strongly basic conditions. | - Attempt the reaction at a lower temperature for a longer duration. - Use a milder base, such as potassium carbonate or cesium carbonate, in place of amine bases. |
| Incomplete Reaction (Starting Material Remains) | Insufficient Catalyst Loading: The catalyst may have deactivated over the course of the reaction. | - Increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%). |
| Steric Hindrance: Bulky protecting groups on the alkyne or substituents on the pyridine ring can slow down the reaction. | - If using a protected alkyne like ethynyltrimethylsilane (TMS-acetylene), ensure the deprotection step (if performed in situ) is efficient under the reaction conditions. | |
| Difficulty in Product Purification | Polarity of the Product: The nitro group and the pyridine nitrogen make the product relatively polar, which can lead to issues with chromatographic separation. | - Use a gradient elution system in column chromatography, starting with a non-polar solvent and gradually increasing the polarity. - Consider recrystallization from a suitable solvent system. Hexane/ethyl acetate or dichloromethane/pentane mixtures are often good starting points. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound via Sonogashira coupling?
A1: The most common starting materials are 2-halo-5-nitropyridines. The reactivity of the halide follows the order I > Br > Cl. 2-Bromo-5-nitropyridine is often a good compromise between reactivity and cost.
Q2: Which palladium catalyst and ligand system is best for this reaction?
A2: A variety of palladium catalysts can be effective. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. For electron-deficient substrates like 2-halo-5-nitropyridines, catalyst systems with bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or PCy₃ can sometimes improve yields.
Q3: What is the role of the copper(I) co-catalyst, and is it always necessary?
A3: The copper(I) co-catalyst (typically CuI) facilitates the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex, accelerating the reaction.[2] While traditional Sonogashira couplings use a copper co-catalyst, "copper-free" methods have been developed to avoid the issue of alkyne homocoupling. These protocols often require different ligands and may need higher reaction temperatures.
Q4: How does the nitro group affect the Sonogashira reaction?
A4: The electron-withdrawing nature of the nitro group makes the pyridine ring more electron-deficient. This can increase the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3] However, the nitro group can also make the starting material and product more susceptible to nucleophilic attack under strongly basic conditions.
Q5: What is the best alkyne source to use?
A5: Ethynyltrimethylsilane (TMS-acetylene) is a convenient and less hazardous alternative to acetylene gas. The TMS group can be removed in situ with a fluoride source (like TBAF) or a base (like K₂CO₃ in methanol) after the coupling reaction.
Q6: How can I monitor the progress of the reaction?
A6: The reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by GC-MS or LC-MS. This will allow you to track the consumption of the starting material and the formation of the product.
Experimental Protocols
General Procedure for Sonogashira Coupling of 2-Bromo-5-nitropyridine with Ethynyltrimethylsilane
Materials:
-
2-Bromo-5-nitropyridine
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-nitropyridine (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of the TMS Group
-
Dissolve the purified TMS-protected product in a suitable solvent (e.g., THF or methanol).
-
Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) in THF or potassium carbonate in methanol.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Sonogashira couplings of similar electron-deficient halo-pyridines. This data can serve as a starting point for optimizing the synthesis of this compound.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 96 |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 85 |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 9a (not specified) |
Visualizations
References
Troubleshooting low signal in 5-Ethynyl-2-nitropyridine detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethynyl-2-nitropyridine. The information is designed to help you identify and resolve issues related to low signal intensity during its detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic aromatic compound containing both an ethynyl (-C≡CH) and a nitro (-NO₂) group. The ethynyl group allows it to participate in click chemistry reactions, making it a valuable tool for labeling and detecting biomolecules. The nitro group, however, can influence its electronic properties and may lead to fluorescence quenching. Its primary applications are in chemical biology and drug development as a probe for assays involving bio-orthogonal chemistry.
Q2: How is this compound typically synthesized?
The synthesis of this compound is commonly achieved through a Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne (like trimethylsilylacetylene) with an aryl halide (such as 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[3][4] Subsequent deprotection of the silyl group yields the terminal alkyne.
Q3: What is "click chemistry" and how is it used to detect this compound?
Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible.[5][6] The most common click reaction used for detecting ethynyl-containing compounds is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] In this reaction, the ethynyl group of this compound reacts with a fluorescently-labeled azide to form a stable triazole ring, thereby attaching a fluorescent reporter for detection.[8][9]
Q4: Can the nitro group on this compound interfere with its detection?
Yes, the nitro group is a known fluorescence quencher.[8][10] This means it can decrease the fluorescence intensity of a nearby fluorophore through non-radiative pathways, leading to a lower-than-expected signal.[9][11] The proximity of the nitro group to the fluorescent dye after the click reaction is a critical factor.
Troubleshooting Guide for Low Signal in this compound Detection
Low signal intensity is a common challenge in assays involving this compound. This guide provides a systematic approach to troubleshooting, from synthesis to final detection.
Section 1: Issues Related to Synthesis and Purity
A low signal can originate from problems with the this compound reagent itself.
Problem: Inefficient Sonogashira Coupling Reaction.
-
Possible Cause: Inactive catalyst, poor quality reagents, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Catalyst and Ligand: Use fresh, high-quality palladium and copper catalysts. Ensure phosphine ligands are not oxidized.
-
Solvent and Base: Use anhydrous, degassed solvents. The choice of base (e.g., triethylamine, diisopropylethylamine) can be critical; consult literature for the optimal base for your specific substrates.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to unwanted side reactions like Glaser coupling (homocoupling of the alkyne).[1] Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: While many Sonogashira reactions proceed at room temperature, some less reactive aryl halides may require heating.[12] Monitor the reaction for degradation at higher temperatures.
-
Problem: Incomplete Deprotection of the Alkyne.
-
Possible Cause: If a protected alkyne (e.g., with a trimethylsilyl group) is used in the Sonogashira coupling, incomplete removal of the protecting group will prevent the click reaction.
-
Troubleshooting Steps:
-
Deprotection Reagent: Ensure the deprotection reagent (e.g., TBAF, K₂CO₃ in methanol) is active and used in sufficient excess.
-
Reaction Time: Allow sufficient time for the deprotection to go to completion. Monitor the reaction by TLC or LC-MS.
-
Problem: Impure this compound.
-
Possible Cause: Residual starting materials, byproducts from the Sonogashira reaction, or decomposition products can interfere with the click reaction or quench fluorescence.
-
Troubleshooting Steps:
-
Purification: Purify the product thoroughly, typically by column chromatography.
-
Characterization: Confirm the purity and identity of the product using techniques like NMR, mass spectrometry, and melting point analysis.
-
Section 2: Issues Related to the Click Chemistry Reaction
Even with pure this compound, the click reaction can be a source of low signal.
Problem: Inefficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Possible Cause: Oxidation of the Cu(I) catalyst, inappropriate ligand, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Copper(I) Source: Use a freshly prepared solution of a Cu(I) salt (e.g., CuI, CuBr) or generate Cu(I) in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.
-
Ligands: The use of a copper-stabilizing ligand, such as TBTA or BTTAA, can improve reaction efficiency and prevent catalyst degradation.
-
Solvent: The reaction is generally tolerant of various solvents, including aqueous buffers. However, for biological samples, ensure the chosen solvent and additives are compatible with the system.
-
Oxygen: While less sensitive than the Sonogashira coupling, it is good practice to degas the reaction mixture to minimize oxidation of Cu(I).
-
Problem: Degradation of the Fluorescent Azide.
-
Possible Cause: Fluorescent dyes can be sensitive to light and oxidizing agents.
-
Troubleshooting Steps:
-
Storage: Store fluorescent azides protected from light and at the recommended temperature.
-
Fresh Solutions: Prepare fresh solutions of the fluorescent azide for each experiment.
-
Section 3: Issues Related to Fluorescence Quenching
The inherent properties of the this compound molecule can be the root cause of a low signal.
Problem: Fluorescence Quenching by the Nitro Group.
-
Possible Cause: The electron-withdrawing nitro group can quench the fluorescence of the attached dye. The efficiency of quenching depends on the specific dye and its proximity to the nitro group.
-
Troubleshooting Steps:
-
Choice of Fluorophore: Select a fluorescent azide that is less susceptible to quenching. Dyes with longer emission wavelengths (red-shifted) are sometimes less affected. Consider using fluorophores with a larger Stokes shift.
-
Linker: While not always feasible, a longer linker between the azide and the fluorophore could potentially reduce quenching by increasing the distance from the nitropyridine ring.
-
Alternative Detection: If fluorescence quenching is severe and cannot be overcome, consider alternative detection methods that do not rely on fluorescence, such as using a biotin-azide followed by detection with a streptavidin-enzyme conjugate.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol is a general guideline and may require optimization.
Materials:
-
2-Chloro-5-nitropyridine or 2-Bromo-5-nitropyridine
-
Trimethylsilylacetylene
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed toluene or THF
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Silica gel for column chromatography
Procedure:
-
To a dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-halo-5-nitropyridine (1 equivalent), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).
-
Add anhydrous, degassed toluene or THF, followed by the amine base (3 equivalents).
-
Add trimethylsilylacetylene (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in THF and add TBAF solution (1.1 equivalents) at 0 °C.
-
Stir at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Click Chemistry Labeling of a Biomolecule with this compound
This protocol is for labeling an azide-modified biomolecule.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, DNA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare a stock solution of this compound in DMSO or an appropriate solvent.
-
In a microcentrifuge tube, combine the azide-modified biomolecule in your chosen buffer.
-
Prepare the click chemistry reaction cocktail. For a final volume of 100 µL:
-
Add this compound to the desired final concentration (e.g., 10-100 µM).
-
Add CuSO₄ to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 1 mM.
-
Add sodium ascorbate to a final concentration of 5 mM (prepare this solution fresh).
-
-
Add the click chemistry cocktail to the biomolecule solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
The labeled biomolecule can then be purified (e.g., by precipitation, spin filtration, or chromatography) to remove excess reagents before downstream analysis.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Comparison of Fluorescent Azides for Detection of this compound
| Fluorescent Azide | Excitation (nm) | Emission (nm) | Relative Fluorescence Intensity (Arbitrary Units) |
| Azide-Fluorophore A | 488 | 520 | 150 ± 12 |
| Azide-Fluorophore B | 555 | 580 | 320 ± 25 |
| Azide-Fluorophore C | 633 | 650 | 450 ± 38 |
Table 2: Optimization of Click Chemistry Reaction Time
| Reaction Time (minutes) | Signal-to-Noise Ratio |
| 15 | 3.5 ± 0.4 |
| 30 | 8.2 ± 0.7 |
| 60 | 10.5 ± 1.1 |
| 120 | 10.8 ± 1.2 |
Visualizations
Caption: Troubleshooting workflow for low signal in this compound detection.
Caption: Key components of the Sonogashira coupling for this compound synthesis.
Caption: Click chemistry detection of this compound with a fluorescent azide.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. interchim.fr [interchim.fr]
- 8. Click-Reactive Fluorescent Dyes | Fluorescent Dyes | Tocris Bioscience [tocris.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. setabiomedicals.com [setabiomedicals.com]
- 11. Click-Reactive (click chemistry) fluorescent dyes / fluorophores | Hello Bio [hellobio.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Minimizing Cell Toxicity of Ethynyl-Containing Nucleosides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize cell toxicity associated with ethynyl-containing nucleosides like 5-ethynyl-2'-deoxyuridine (EdU), 5-ethynyluridine (EU), and their analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of EdU-induced cell toxicity?
A1: The cytotoxicity of 5-ethynyl-2'-deoxyuridine (EdU) stems primarily from its incorporation into newly synthesized DNA. This incorporation can lead to several adverse cellular events:
-
DNA Damage: EdU integration into the DNA strand is recognized as damage by the cell. This can induce the formation of interstrand crosslinks, leading to DNA instability.[1][2]
-
Activation of DNA Damage Signaling (DDS): The presence of EdU in DNA triggers a DNA damage response.[3] This involves the phosphorylation and activation of key proteins such as ATM, histone H2AX, p53, and Chk2.[3]
-
Cell Cycle Perturbation: The activation of the DDS can lead to cell cycle arrest, particularly in the S and G2 phases, as the cell attempts to repair the DNA damage.[1][3]
-
Apoptosis: If the DNA damage is too severe to be repaired, the cell may undergo programmed cell death, or apoptosis.[1][3]
-
Inhibition of Thymidylate Synthase: The monophosphate form of EdU (EdUMP) can inhibit thymidylate synthase, an enzyme crucial for the synthesis of dTMP, leading to an imbalance in the nucleotide pool and promoting further incorporation of EdU into DNA.[2]
Q2: Is the copper catalyst used in the "click" reaction toxic to cells?
A2: Yes, the copper(I) catalyst required for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction is known to be cytotoxic.[4][5][6] Copper toxicity is a significant concern for applications in living systems. The Cu(I) ion can generate reactive oxygen species (ROS) through reactions with cellular components, leading to oxidative stress and cell death.[7] However, the toxicity can be substantially reduced by using copper-coordinating ligands, such as tris(triazolylmethyl)amine (THPTA) derivatives or histidine, which protect the cells from damage and can also accelerate the reaction.[4][7][8]
Q3: Are there less toxic alternatives to EdU for labeling DNA synthesis?
A3: Yes, several alternatives with lower cytotoxicity profiles are available:
-
(2′S)-2′-Deoxy-2′-fluoro-5-ethynyluridine (F-ara-EdU): This arabinofuranosyl derivative of EdU is a notable alternative that exhibits selective DNA labeling with significantly less toxicity than both EdU and BrdU.[9][10][11] F-ara-EdU has a minimal impact on cell cycle progression and DNA synthesis, making it ideal for long-term studies where cell survival is critical.[9][12]
-
5-Ethynyl-2′-deoxycytidine (EdC): EdC generally shows lower cytotoxicity than EdU.[2] Its toxicity is primarily due to its intracellular conversion to EdU by deaminases, which is then incorporated into DNA.[2] Cell lines with low deaminase activity will therefore exhibit lower toxicity when treated with EdC.[2]
-
Dye Dilution Assays: Methods using dyes like carboxyfluorescein succinimidyl ester (CFSE) can track cell divisions without interfering with DNA synthesis. The dye is halved with each cell division, allowing for the monitoring of several generations.[13]
Q4: How does the toxicity of EdU compare to BrdU?
A4: Studies have shown that EdU treatment can display higher cytotoxicity and genotoxicity than 5-bromo-2'-deoxyuridine (BrdU).[14][15] While BrdU can also induce mutations and sensitize cells to photons, elevated concentrations of EdU (>5–10 μM) are particularly toxic, especially in cells with defects in homologous recombination repair pathways.[14][15][16] However, the detection method for EdU is much milder than for BrdU, as it does not require the harsh DNA denaturation step needed for anti-BrdU antibody access, which can damage cellular structures.[13][17]
Q5: What is the source of 5-ethynyluridine (EU) toxicity?
A5: 5-ethynyluridine (EU) is a uridine analog used to label newly synthesized RNA.[18] Its toxicity can arise from the incorporation of the modified nucleoside into RNA transcripts, which may render them abnormal and non-physiological.[19] In highly transcriptionally-active cells, such as Purkinje neurons, high levels of EU incorporation can become neurotoxic and lead to cell degeneration over time.[19]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death or Low Viability After EdU Labeling | 1. EdU concentration is too high. [14][16] 2. Incubation time is too long. 3. Cell line is particularly sensitive (e.g., defects in DNA repair).[14][15] | 1. Optimize EdU Concentration: Perform a dose-response experiment to find the lowest effective concentration (start with a range of 1-10 µM).[17][20] 2. Optimize Incubation Time: Reduce the labeling period. For many cell lines, 1-4 hours is sufficient.[17] 3. Switch to a Less Toxic Analog: Use F-ara-EdU for sensitive cells or long-term experiments.[9][11] |
| Poor Proliferation Signal and/or High Background | 1. EdU concentration is too low. 2. Suboptimal "click" reaction conditions. 3. Inefficient cell permeabilization. 4. Copper catalyst degradation or toxicity. [5] | 1. Titrate EdU Concentration: Ensure the concentration is sufficient for detection without inducing excessive toxicity.[20] 2. Prepare "Click" Reaction Cocktail Fresh: Use the cocktail within 15 minutes of preparation for optimal results.[17] 3. Optimize Permeabilization: Ensure the fixation and permeabilization steps are appropriate for your cell type and compatible with subsequent antibody staining if performed.[21] 4. Use a Copper Protectant: Include a ligand like THPTA or a commercial copper protectant in your reaction buffer to improve catalytic efficiency and reduce toxicity.[7][8] |
| Altered Cell Cycle Profile | 1. EdU-induced DNA damage is causing cell cycle arrest. [1][3] 2. The chosen EdU concentration is supraphysiological. | 1. Reduce EdU Concentration and/or Pulse Time: This will minimize the amount of incorporated EdU and subsequent DNA damage. 2. Use a Synchronized Cell Population: This can help differentiate between normal cell cycle progression and EdU-induced arrest. 3. Use F-ara-EdU: This analog causes little to no cell cycle perturbation.[9] |
| Variability Between Experiments | 1. Inconsistent cell health or density. 2. Inconsistent EdU labeling conditions (concentration, time). 3. Degradation of reagents (e.g., sodium ascorbate in the click cocktail). | 1. Standardize Cell Culture Practices: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[22] 2. Maintain Strict Protocol Adherence: Use the same EdU concentration and incubation times across all experiments.[20] 3. Prepare Fresh Reagents: Prepare the sodium ascorbate solution for the click reaction fresh each time, as it is susceptible to oxidation.[20] |
Data Summary Tables
Table 1: Comparison of Ethynyl-Containing Nucleosides and BrdU
| Compound | Primary Use | Primary Toxicity Mechanism | Relative Cytotoxicity | Key Advantage | Key Disadvantage |
| EdU | DNA Synthesis Labeling | DNA damage, cell cycle arrest, apoptosis.[1][3] | High[14][15] | Mild detection method ("click" chemistry).[17] | Higher toxicity than BrdU and F-ara-EdU.[9][14] |
| BrdU | DNA Synthesis Labeling | DNA mutations, photosensitization.[14] | Moderate | Well-established protocols. | Requires harsh DNA denaturation for detection.[17] |
| EU | RNA Synthesis Labeling | Incorporation into RNA, potential neurotoxicity.[19] | Cell-type dependent | Direct labeling of nascent RNA. | Can be toxic to highly active neurons.[19] |
| F-ara-EdU | DNA Synthesis Labeling | Minimal | Low[9][10] | Significantly less toxic, no cell cycle arrest.[9][12] | May be more expensive or less widely used. |
| EdC | DNA Synthesis Labeling | Converted to EdU, causing DNA damage.[2] | Low to Moderate | Less toxic than EdU in cells with low deaminase activity.[2] | Efficacy is cell-line dependent.[2] |
Table 2: Recommended Starting Conditions for In Vitro EdU Labeling
| Parameter | Recommendation | Notes |
| EdU Concentration | 1 - 10 µM | Optimal concentration is cell-type dependent and should be determined empirically.[20] Concentrations >10 µM are often toxic.[14][16] |
| Incubation (Pulse) Time | 1 - 4 hours | Shorter times may be sufficient for rapidly dividing cells. Longer times may require lower EdU concentrations.[17][23] |
| Solvent for Stock | DMSO or PBS | Prepare a 10 mM stock solution.[17] |
| Negative Control | Vehicle-only treated cells | Include a culture treated with the same volume of solvent (e.g., DMSO) used for the EdU stock.[17] |
| Unlabeled Control | Cells not exposed to EdU | Essential for setting gates in flow cytometry or measuring background fluorescence in imaging.[17] |
Visualizations and Diagrams
Caption: EdU-induced DNA damage signaling pathway.
Caption: Workflow for minimizing toxicity in EdU experiments.
Caption: Decision tree for selecting a nucleoside analog.
Detailed Experimental Protocols
Protocol 1: Optimization of EdU Labeling Concentration
This protocol is designed to identify the optimal, least-toxic EdU concentration for your specific cell line and experimental conditions.
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete culture medium
-
EdU stock solution (10 mM in DMSO or PBS)[17]
-
96-well clear-bottom black plates (for imaging) or standard culture plates
-
Cell viability reagent (e.g., MTT, Resazurin, or Trypan Blue)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they do not become over-confluent during the experiment. Allow cells to adhere and resume proliferation (typically 12-24 hours).
-
EdU Titration: Prepare serial dilutions of EdU in complete culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 20 µM). The '0' concentration well (vehicle only) will serve as your negative control.
-
Labeling: Carefully remove the old medium from the cells and replace it with the EdU-containing medium.
-
Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24 hours for a long-term toxicity assessment, or a shorter 2-4 hour pulse).
-
Assess Viability: After incubation, wash the cells once with PBS. Proceed with your chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability (%) against EdU concentration. The optimal concentration is the highest concentration that does not cause a significant decrease in cell viability compared to the vehicle-only control.
Protocol 2: Standard In Vitro EdU Labeling and Detection with Minimized Toxicity
This protocol uses the "click" reaction for detection and includes steps to mitigate copper-induced toxicity.
Materials:
-
Cells cultured on coverslips or in plates
-
Optimal EdU concentration (determined from Protocol 1)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Saponin or 0.5% Triton™ X-100 in PBS
-
Wash Buffer: 1% BSA in PBS
-
Click Reaction Cocktail (Prepare fresh, use within 15 mins): [17]
-
Click Reaction Buffer
-
Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide)
-
Copper (II) Sulfate (CuSO₄)
-
Copper Protectant / Reducing Agent (e.g., Sodium Ascorbate or a commercial antioxidant)
-
Procedure:
-
EdU Labeling: Add EdU at the pre-determined optimal concentration to your cell culture medium. Incubate for the desired pulse duration (e.g., 1-4 hours).
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Wash: Wash twice with PBS.
-
Permeabilization: Add the permeabilization buffer and incubate for 20 minutes at room temperature. The choice of detergent (Saponin vs. Triton) may depend on whether you need to preserve membrane integrity for co-staining.
-
Wash: Wash cells twice with Wash Buffer.
-
Click Reaction: a. Prepare the Click Reaction Cocktail according to the manufacturer's protocol immediately before use. Ensure the copper protectant/reductant is added last. b. Remove the wash buffer from the cells and add the cocktail. c. Incubate for 30 minutes at room temperature, protected from light.
-
Final Washes: Wash cells three times with Wash Buffer.
-
Counterstaining (Optional): Stain nuclei with a DNA dye like DAPI or Hoechst.
-
Imaging: Mount the coverslips or image the plate directly using a fluorescence microscope.
References
- 1. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 2. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (2′S)-2′-Deoxy-2′-fluoro-5-ethynyluridine, (F-ara-EdU) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. F-ara-EdU ((2’S)-2’-Deoxy-2’-fluoro-5-ethynyluridine) | CAS: 95740-26-4 | AxisPharm [axispharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. biocompare.com [biocompare.com]
- 14. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells | Semantic Scholar [semanticscholar.org]
- 17. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 21. researchgate.net [researchgate.net]
- 22. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Click-iT® EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Preventing degradation of 5-Ethynyl-2-nitropyridine in solution
Welcome to the technical support center for 5-Ethynyl-2-nitropyridine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by several factors, including:
-
Exposure to light: The nitroaromatic group in the molecule makes it susceptible to photodegradation.[1][2][3]
-
Presence of nucleophiles: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Common laboratory solvents and reagents can act as nucleophiles.
-
Extreme pH conditions: Both acidic and basic conditions can promote hydrolysis of the nitro group or reactions involving the ethynyl group.
-
Elevated temperatures: Higher temperatures can accelerate the rate of degradation reactions.
-
Presence of oxidizing or reducing agents: The nitro and ethynyl groups are susceptible to oxidation and reduction, respectively.
Q2: What are the visual indicators of this compound degradation?
A2: Degradation of this compound in solution can manifest as:
-
A noticeable color change, often to a yellow or brownish hue.
-
The formation of a precipitate or turbidity.
-
A decrease in the expected reactivity or yield in subsequent reactions.
Q3: How should I properly store solutions of this compound?
A3: To ensure the stability of this compound solutions, we recommend the following storage conditions:
-
Protect from light: Store solutions in amber vials or wrap the container with aluminum foil.
-
Low temperature: Store solutions at low temperatures, preferably at -20°C or below for long-term storage. For short-term use, refrigeration at 2-8°C is advisable.
-
Inert atmosphere: For sensitive applications, purging the solution with an inert gas like argon or nitrogen can prevent oxidative degradation.
-
Tightly sealed containers: To prevent solvent evaporation and exposure to atmospheric moisture.
Q4: Which solvents are recommended for dissolving this compound?
A4: For optimal stability, aprotic and non-nucleophilic solvents are recommended. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
It is crucial to use high-purity, anhydrous solvents to minimize potential degradation.
Troubleshooting Guides
Issue 1: Solution has turned yellow/brown.
| Possible Cause | Troubleshooting Step | Corrective Action |
| Photodegradation | Was the solution exposed to ambient or UV light for an extended period? | Prepare a fresh solution and store it in a light-protected container (amber vial or foil-wrapped). Minimize exposure to light during experimental procedures. |
| Reaction with Solvent | Is the solvent protic (e.g., methanol, ethanol) or does it contain nucleophilic impurities? | Switch to a high-purity, anhydrous aprotic solvent such as DMSO, DMF, or ACN. |
| Thermal Degradation | Was the solution exposed to high temperatures? | Store the solution at the recommended low temperature. Avoid heating the solution unless required for a specific protocol, and if so, for the minimum time necessary. |
| Incorrect pH | Was the solution prepared with acidic or basic additives? | If possible, maintain a neutral pH. If acidic or basic conditions are required for your experiment, prepare the solution immediately before use and minimize the exposure time. |
Issue 2: Precipitate has formed in the solution.
| Possible Cause | Troubleshooting Step | Corrective Action |
| Low Solubility | Was the concentration of this compound too high for the chosen solvent? | Gently warm the solution to see if the precipitate redissolves. If not, prepare a more dilute solution or switch to a solvent with higher solubilizing power for this compound. |
| Degradation Product | Has the solution been stored for an extended period or under improper conditions? | The precipitate may be a degradation product. It is recommended to discard the solution and prepare a fresh one. Consider analyzing the precipitate to identify the degradation pathway. |
| Reaction with Container | Is the storage container compatible with the solvent and the compound? | Ensure you are using high-quality, inert containers (e.g., borosilicate glass). |
Issue 3: Poor or inconsistent results in downstream applications (e.g., Sonogashira coupling).
| Possible Cause | Troubleshooting Step | Corrective Action |
| Degraded Stock Solution | How old is the stock solution and how has it been stored? | Prepare a fresh stock solution of this compound. It is good practice to qualify new batches of reagents. |
| Reaction with Reaction Components | Are there strong nucleophiles, acids, or bases in the reaction mixture that could degrade the starting material before the desired reaction occurs? | Add this compound to the reaction mixture at a later stage, if possible. Protect the ethynyl or nitro group if they are not involved in the desired transformation. |
| Inaccurate Concentration | Could the concentration of the solution be lower than expected due to degradation? | Use UV-Vis spectrophotometry or HPLC to verify the concentration of the solution before use. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Solvent
This protocol outlines a general method for determining the stability of this compound in a chosen solvent under specific conditions.
1. Materials:
-
This compound
-
High-purity, anhydrous solvent of choice
-
Amber HPLC vials with septa
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
2. Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several amber HPLC vials and seal them.
-
Time-Zero Analysis: Immediately analyze one of the vials by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Storage Conditions: Store the remaining vials under the desired conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Analyze the sample by HPLC under the same conditions as the time-zero sample.
-
Data Analysis:
-
Record the peak area of the this compound peak at each time point.
-
Calculate the percentage of the remaining compound relative to the time-zero sample.
-
Observe the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.
-
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Logical Troubleshooting Workflow for Solution Degradation
References
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Side reactions to consider with 5-Ethynyl-2-nitropyridine
Welcome to the technical support center for 5-Ethynyl-2-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during their experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
This compound is a versatile building block primarily used in two key types of reactions:
-
Sonogashira Coupling: As a terminal alkyne, it is frequently used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": The ethynyl group readily participates in this highly efficient reaction to form 1,2,3-triazoles, which are valuable linkers in bioconjugation and medicinal chemistry.[1][2][3][]
Q2: I am observing significant formation of a byproduct with double the mass of my starting alkyne in my Sonogashira reaction. What is happening?
This is a classic case of alkyne homocoupling, also known as Glaser coupling, a common side reaction in Sonogashira couplings.[5] This occurs when two molecules of the terminal alkyne couple to form a diyne. This side reaction is often promoted by the copper co-catalyst in the presence of oxygen.[5]
Q3: My reaction mixture is turning black, and I am getting low yields in my Sonogashira coupling. What could be the cause?
The formation of a black precipitate often indicates the decomposition of the palladium catalyst to palladium black.[6] This can be caused by several factors, including the choice of solvent (THF has been anecdotally reported to promote this), impurities in the reagents, or non-optimal reaction conditions.
Q4: I am concerned about the stability of the nitro group during my coupling reaction. Can it be reduced?
Yes, the reduction of the nitro group is a potential side reaction, particularly in Sonogashira couplings that utilize palladium catalysts.[7] Catalytic hydrogenation with palladium on carbon (Pd/C) and H₂ is a standard method for nitro group reduction.[7] While Sonogashira conditions do not typically involve the addition of H₂, other components in the reaction mixture could potentially act as a hydrogen source, or the catalytic system itself could facilitate the reduction. Other reducing agents like iron, zinc, or tin(II) chloride can also reduce nitroarenes.[7][8]
Q5: Can the 2-nitropyridine ring itself undergo side reactions?
The 2-nitropyridine system is susceptible to nucleophilic aromatic substitution (SNAr).[9][10][11][12] The nitro group is a strong electron-withdrawing group that activates the pyridine ring for attack by nucleophiles. In the context of Sonogashira or click reactions, which often employ basic conditions (e.g., amines as bases), these nucleophiles could potentially displace the nitro group or substitute at other positions on the ring.
Troubleshooting Guides
Sonogashira Coupling
Issue 1: Dominant Homocoupling (Glaser Coupling) Byproduct
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen). | Oxygen promotes the copper-catalyzed homocoupling of the alkyne.[5] |
| Copper Catalyst | Use the minimal effective concentration of the copper(I) co-catalyst (e.g., CuI). Consider a copper-free Sonogashira protocol. | While the copper co-catalyst increases the reaction rate, it is also responsible for the homocoupling side reaction.[13] |
| Additives | Some protocols suggest the addition of a reducing agent to maintain the copper in the Cu(I) state and minimize oxidative homocoupling. | |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor homocoupling. |
Experimental Protocol to Minimize Homocoupling:
-
To a dried Schlenk flask, add the aryl halide (1.0 eq.), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (1-2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).
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Add this compound (1.1-1.5 eq.).
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Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, proceed with standard workup and purification.
Issue 2: Nitro Group Reduction
| Parameter | Recommendation | Rationale |
| Catalyst System | If nitro group reduction is observed, consider using a palladium catalyst less prone to hydrogenation. Avoid conditions that could generate hydrogen in situ. | Palladium catalysts are active for both cross-coupling and hydrogenation.[7] |
| Reaction Conditions | Use milder reaction conditions (lower temperature, shorter reaction time). | Harsher conditions may increase the likelihood of side reactions. |
| Alternative Coupling | If reduction is persistent, consider alternative cross-coupling strategies that do not employ palladium, although this may be challenging. |
Click Chemistry (CuAAC)
Issue: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic, sterically hindered base if a base is required. | Amines used as bases can act as nucleophiles and attack the electron-deficient nitropyridine ring.[9][10] |
| pH | Maintain the reaction pH as close to neutral as possible, while still ensuring the efficiency of the click reaction. | Strongly basic conditions will favor SNAr. |
| Temperature | Run the reaction at the lowest temperature that provides a reasonable reaction rate. | Higher temperatures can overcome the activation energy for SNAr. |
Experimental Protocol for Click Chemistry:
-
Dissolve the azide-containing molecule (1.0 eq.) and this compound (1.0-1.1 eq.) in a suitable solvent (e.g., a mixture of t-BuOH and water).
-
Add a freshly prepared solution of sodium ascorbate (0.1-0.3 eq.) in water.
-
Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq.) in water.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard workup, which may include filtration to remove insoluble copper species, followed by extraction and purification.
Visual Guides
Caption: Potential reaction pathways for this compound in Sonogashira coupling.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic aromatic substitution by [F-18]fluoride at substituted 2-nitropyridines | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Efficiency of 5-Ethynyl-2-nitropyridine Click Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the 5-Ethynyl-2-nitropyridine click reaction. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound.
Question: Why is my this compound click reaction showing low or no product formation?
Answer:
Several factors can contribute to poor or no yield in your click reaction. Consider the following potential causes and solutions:
-
Copper Catalyst Issues:
-
Oxidation of Cu(I): The active catalyst in the CuAAC reaction is Cu(I). Exposure to oxygen can oxidize it to the inactive Cu(II) state.
-
Solution: Degas your solvents and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper source. It is also common to prepare the active Cu(I) catalyst in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[1]
-
-
Inadequate Catalyst Loading: Insufficient catalyst concentration can lead to a sluggish or incomplete reaction.
-
Solution: While typically low catalyst loading is a feature of click chemistry, for challenging substrates or dilute conditions, you may need to optimize the concentration. Start with 1-5 mol% of the copper catalyst and incrementally increase it if necessary.
-
-
Catalyst Sequestration: Your starting materials or impurities in the reaction mixture might chelate the copper catalyst, rendering it inactive.
-
Solution: The use of a stabilizing ligand can prevent catalyst sequestration and improve its efficacy.
-
-
-
Ligand-Related Problems:
-
Absence of a Ligand: For electron-deficient alkynes, a ligand is often crucial for an efficient reaction.
-
Solution: Incorporate a copper-chelating ligand such as TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) into your reaction mixture. Ligands can accelerate the reaction and protect the copper catalyst from oxidation and precipitation.
-
-
-
Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate.
-
Solution: A variety of solvents can be used for click chemistry, including DMSO, DMF, acetonitrile, alcohols, or water. For this compound, which is a relatively polar molecule, polar aprotic solvents like DMF or DMSO are often a good starting point. Co-solvents can also be used to ensure all reactants are fully dissolved.
-
-
Temperature: While many click reactions proceed at room temperature, some may require heating.
-
Solution: If the reaction is slow at room temperature, consider gently heating the mixture (e.g., to 40-60 °C). Monitor for potential side reactions or degradation of starting materials at elevated temperatures.
-
-
pH: The pH of the reaction medium can influence the stability of the reactants and the catalyst.
-
Solution: The click reaction is generally robust across a wide pH range. However, for biological applications, maintaining a physiological pH (around 7.4) is recommended.
-
-
-
Starting Material Integrity:
-
Degradation of Azide or Alkyne: Your starting materials may have degraded over time.
-
Solution: Use freshly prepared or purified starting materials. Verify the purity of your this compound and azide partner using techniques like NMR or mass spectrometry.
-
-
Question: My reaction is producing significant byproducts. What are they and how can I minimize them?
Answer:
The most common byproduct in CuAAC reactions is the homocoupling of the alkyne, leading to a diyne.
-
Cause: This side reaction is often promoted by the presence of oxygen, which facilitates the oxidation of the copper acetylide intermediate.
-
Solution:
-
Thorough Degassing: Ensure your reaction mixture and solvents are free of oxygen.
-
Use of a Reducing Agent: The addition of a slight excess of a reducing agent like sodium ascorbate helps to maintain the copper in its +1 oxidation state, minimizing oxidative homocoupling.
-
Ligand Addition: A suitable ligand can stabilize the copper acetylide intermediate and favor the desired cycloaddition pathway over homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the nitro group in the this compound click reaction?
A1: The nitro group is a strong electron-withdrawing group. This electronic feature makes the alkyne of this compound "electron-deficient." This generally increases the reactivity of the alkyne towards the azide in the cycloaddition, potentially leading to faster reaction rates compared to electron-rich or neutral alkynes.
Q2: Which copper source is best for this reaction: Cu(I) or Cu(II)?
A2: While Cu(I) salts (e.g., CuI, CuBr) are the active catalysts, they are prone to oxidation. Therefore, it is often more convenient and reproducible to use a more stable Cu(II) salt (e.g., CuSO₄) in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.
Q3: Is a ligand always necessary for the this compound click reaction?
A3: While not strictly always required, the use of a ligand is highly recommended. Ligands like TBTA or THPTA accelerate the reaction, improve solubility of the copper catalyst, and protect it from oxidation and disproportionation. This leads to more efficient and reproducible reactions, especially when dealing with sensitive substrates or working at low concentrations.
Q4: What is the optimal ratio of alkyne to azide?
A4: Typically, a stoichiometric ratio (1:1) of the alkyne and azide is used. However, to drive the reaction to completion, a slight excess (e.g., 1.1 to 1.2 equivalents) of one of the reactants can be employed. The choice of which component to use in excess often depends on which is more readily available or easier to remove after the reaction.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, the consumption of the reactants and the formation of the triazole product can be observed.
Experimental Protocols
Below are generalized experimental protocols for the this compound click reaction. Optimization may be required based on the specific azide partner and desired scale.
Protocol 1: In Situ Generation of Cu(I) from CuSO₄
-
Preparation: In a reaction vial, dissolve this compound (1.0 eq) and the azide partner (1.0-1.2 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and H₂O, or DMF).
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: To the degassed solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.5 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq). A ligand such as TBTA or THPTA (0.01-0.05 eq) can be pre-mixed with the CuSO₄ solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, it can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Using a Cu(I) Salt
-
Preparation: In a reaction vial under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dissolve this compound (1.0 eq), the azide partner (1.0-1.2 eq), and a ligand (e.g., TBTA, 0.01-0.05 eq) in an anhydrous, degassed solvent (e.g., DMF or THF).
-
Catalyst Addition: Add a Cu(I) salt such as CuI or CuBr (0.01-0.05 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions for CuAAC reactions. While not specific to this compound, they provide a valuable starting point for reaction optimization.
Table 1: Solvent Effects on CuAAC Reaction
| Entry | Solvent System | Typical Reaction Time | General Observations |
| 1 | DMF | 1-8 h | Good for a wide range of substrates. |
| 2 | DMSO | 1-8 h | Similar to DMF, can aid in solubilizing polar reactants. |
| 3 | t-BuOH/H₂O (1:1) | 2-12 h | A common "green" solvent system. |
| 4 | CH₃CN | 4-24 h | Can be effective, sometimes slower than DMF/DMSO. |
| 5 | THF | 6-24 h | Often used with Cu(I) salts under anhydrous conditions. |
Table 2: Catalyst and Ligand Loading
| Entry | Copper Source | Reducing Agent | Ligand | Catalyst Loading (mol%) | Typical Yield |
| 1 | CuSO₄·5H₂O | Sodium Ascorbate | TBTA | 1-5 | >90% |
| 2 | CuSO₄·5H₂O | Sodium Ascorbate | THPTA | 1-5 | >90% |
| 3 | CuI | None | None | 5-10 | Variable, risk of side reactions |
| 4 | CuBr | None | TBTA | 2-5 | High |
Visualizations
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Solving solubility problems with 5-Ethynyl-2-nitropyridine in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethynyl-2-nitropyridine, focusing on challenges related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: What solvents can be used to prepare a stock solution of this compound?
A: While specific data for this compound is limited, related compounds like 5-Chloro-2-nitropyridine are soluble in organic solvents such as methylene chloride (MDC), acetone, and methanol.[1] For biological applications, it is common practice to prepare concentrated stock solutions in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What should I do?
A: Precipitation upon dilution is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this problem. The primary strategies involve optimizing the solvent concentration in the final buffer, adjusting the pH, or exploring the use of surfactants or co-solvents.
Q4: What is the recommended storage condition for this compound stock solutions?
A: To ensure stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshoot and solve common solubility problems encountered when preparing working solutions of this compound in aqueous buffers.
Problem: Precipitate forms immediately upon dilution of the organic stock solution into the aqueous buffer.
This is the most common issue and is due to the low aqueous solubility of the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out 1.48 mg (Molecular Weight: 148.12 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (Example)
Objective: To prepare a 100 µM working solution in a phosphate-buffered saline (PBS) with a final DMSO concentration of 1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 100 µM working solution, you will perform a 1:100 dilution.
-
Add 990 µL of PBS to a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM stock solution to the PBS.
-
Immediately vortex the solution vigorously for 10-15 seconds to ensure rapid and uniform mixing. This is critical to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is hazy or contains visible particles, refer to the Troubleshooting Guide.
-
Use the working solution immediately in your experiment. It is not recommended to store dilute aqueous solutions of hydrophobic compounds for extended periods.
Data Summary
Due to the limited publicly available data for this compound, the following table summarizes the known solubility of a closely related compound, which can be used as a general guideline.
Table 1: Solubility of 5-Chloro-2-nitropyridine
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Methylene Chloride (MDC) | Soluble | [1] |
| Acetone | Soluble | [1] |
| Methanol | Soluble | [1] |
Logical Relationship for Solvent Selection:
Caption: Solvent selection workflow for this compound.
References
Validation & Comparative
A Head-to-Head Battle for Cell Proliferation Analysis: 5-Ethynyl-2'-deoxyuridine (EdU) vs. Bromodeoxyuridine (BrdU)
In the dynamic field of cellular research, accurately measuring cell proliferation is paramount to understanding tissue development, cancer biology, and the efficacy of novel therapeutics. For decades, Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, has been the gold standard for labeling and detecting newly synthesized DNA. However, a newer contender, 5-Ethynyl-2'-deoxyuridine (EdU), has emerged, offering a more streamlined and potentially more sensitive alternative. This guide provides a comprehensive comparison of EdU and BrdU, presenting experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Performance at a Glance: EdU vs. BrdU
| Feature | 5-Ethynyl-2'-deoxyuridine (EdU) | Bromodeoxyuridine (BrdU) |
| Detection Method | Click Chemistry (covalent reaction) | Antibody-based (immunodetection) |
| DNA Denaturation | Not required | Required (acid, heat, or enzymatic) |
| Protocol Time | Shorter (typically < 2 hours for detection) | Longer (typically 3-4 hours for detection) |
| Sensitivity | High, with a better signal-to-noise ratio | High, but can be affected by harsh denaturation steps |
| Multiplexing | More compatible with other antibody-based staining | Can be challenging due to harsh denaturation |
| Cytotoxicity | Can be cytotoxic at higher concentrations or with long-term exposure[1][2][3] | Generally considered less cytotoxic with standard protocols[1][2] |
| In Vivo Use | Effective for in vivo labeling | Well-established for in vivo labeling |
Unveiling the Mechanisms: How They Work
Both EdU and BrdU are thymidine analogs that are incorporated into newly synthesized DNA during the S-phase of the cell cycle. The key difference lies in their detection.
BrdU , with a bromine atom replacing the methyl group of thymidine, is detected using specific antibodies.[4][5] This necessitates a harsh DNA denaturation step to expose the incorporated BrdU to the antibody, which can potentially damage the sample's morphology and other epitopes for multiplex staining.[6][7][8]
EdU , on the other hand, contains a terminal alkyne group.[9][10] This alkyne group serves as a handle for a "click chemistry" reaction with a fluorescently labeled azide.[6][11][12][13] This bio-orthogonal reaction is highly specific and occurs under mild conditions, eliminating the need for DNA denaturation.[7][14][15] This gentle detection method better preserves cellular structures and is more amenable to co-staining with other antibodies.[10][15]
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for cell proliferation assays using EdU and BrdU. Specific incubation times and concentrations may need to be optimized for different cell types and experimental conditions.
EdU Cell Proliferation Assay Protocol (In Vitro)
This protocol is based on the principles of click chemistry detection.[11][12][14]
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add EdU to the culture medium at a final concentration of 10-20 µM.
-
Incubate for a period ranging from 1 to 24 hours, depending on the cell division rate.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 20-30 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Click Reaction and Detection:
-
Prepare the click reaction cocktail containing a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., ascorbic acid) in a buffer.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
-
Analysis:
-
Cells can be counterstained with a DNA dye (e.g., DAPI or Hoechst) and imaged using fluorescence microscopy or analyzed by flow cytometry.
-
BrdU Cell Proliferation Assay Protocol (In Vitro)
This protocol involves immunocytochemical detection of incorporated BrdU.[16][17][18]
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add BrdU to the culture medium at a final concentration of 10 µM.[19]
-
Incubate for 1-24 hours, depending on the cell proliferation rate.
-
-
Fixation and Denaturation:
-
Wash cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 70% ethanol or 4% paraformaldehyde).
-
Denature the DNA by incubating the cells in 1-2.5 M HCl for 10-60 minutes at room temperature or 37°C. Alternatively, enzymatic digestion with DNase I can be used.
-
-
Immunodetection:
-
Neutralize the acid with a buffering solution (e.g., 0.1 M sodium borate, pH 8.5).
-
Wash the cells with PBS containing a detergent (e.g., Tween-20).
-
Block non-specific binding with a blocking solution (e.g., PBS with BSA and/or serum).
-
Incubate with a primary anti-BrdU antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells.
-
-
Analysis:
-
Cells can be counterstained with a DNA dye and analyzed by fluorescence microscopy or flow cytometry.
-
Cytotoxicity and Sensitivity: A Critical Evaluation
While EdU offers a faster and simpler protocol, concerns about its cytotoxicity have been raised. Studies have shown that at higher concentrations or with prolonged exposure, EdU can be more toxic to cells than BrdU, potentially leading to cell cycle arrest and even cell death in some cell lines.[1][2][3] Therefore, it is crucial to optimize the EdU concentration and labeling time for each specific cell type to minimize these effects.
In terms of sensitivity, the click chemistry used for EdU detection is highly efficient and can result in a brighter signal and a better signal-to-noise ratio compared to BrdU immunodetection.[9][10] The harsh denaturation steps required for BrdU can sometimes lead to a weaker signal and increased background.
Conclusion: Making the Right Choice
The choice between EdU and BrdU for cell proliferation analysis depends on the specific experimental requirements.
Choose 5-Ethynyl-2'-deoxyuridine (EdU) when:
-
A rapid and streamlined protocol is a priority.
-
Multiplexing with other antibody-based staining is required.
-
High sensitivity and a strong signal are crucial.
-
The potential for cytotoxicity can be mitigated through careful optimization.
Choose Bromodeoxyuridine (BrdU) when:
-
Working with a well-established and extensively validated method is preferred.
-
Potential cytotoxicity of the labeling reagent is a major concern.
-
The experimental setup is not compatible with the copper catalyst used in the click reaction.
Both EdU and BrdU are powerful tools for investigating cell proliferation. By understanding their respective strengths and limitations, researchers can confidently select the most appropriate method to advance their scientific discoveries.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. cn.lumiprobe.com [cn.lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BrdU Labeling and Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. assaygenie.com [assaygenie.com]
- 19. bdbiosciences.com [bdbiosciences.com]
A Comparative Analysis of Thymidine Analogs in Cell Proliferation Assays: The Advantages of 5-Ethynyl-2'-deoxyuridine (EdU)
A Note on Terminology: This guide focuses on 5-ethynyl-2'-deoxyuridine (EdU), a widely used thymidine analog for cell proliferation studies. While the initial query mentioned 5-Ethynyl-2-nitropyridine, the established and scientifically validated compound for this application is EdU. This document will proceed with the comparison of EdU against other common thymidine analogs, most notably 5-bromo-2'-deoxyuridine (BrdU).
In the dynamic fields of cell biology, cancer research, and drug development, the accurate measurement of cell proliferation is paramount. For decades, researchers have relied on the incorporation of thymidine analogs into newly synthesized DNA during the S-phase of the cell cycle to identify proliferating cells. Among these, 5-bromo-2'-deoxyuridine (BrdU) has long been the gold standard. However, the emergence of 5-ethynyl-2'-deoxyuridine (EdU) and its subsequent detection via "click chemistry" has revolutionized cell proliferation assays, offering significant advantages in terms of speed, sensitivity, and experimental flexibility.
Mechanism of Action: A Fundamental Difference
The primary distinction between EdU and BrdU lies in their detection methods. BrdU is detected using specific antibodies, a process that necessitates harsh DNA denaturation steps to expose the incorporated BrdU for antibody binding.[1][2][3][4] In contrast, EdU contains a terminal alkyne group that is detected through a copper(I)-catalyzed cycloaddition reaction with a fluorescently labeled azide.[3][5] This "click chemistry" reaction is highly specific and occurs under mild conditions, obviating the need for DNA denaturation.[3][6]
Comparative Performance: EdU vs. BrdU
The distinct detection mechanisms of EdU and BrdU translate into several key performance advantages for EdU-based assays.
| Parameter | 5-ethynyl-2'-deoxyuridine (EdU) | 5-bromo-2'-deoxyuridine (BrdU) |
| Detection Method | Copper(I)-catalyzed click chemistry with a fluorescent azide.[3][5] | Immunohistochemical detection with an anti-BrdU antibody.[1][7] |
| DNA Denaturation | Not required, preserving cellular and DNA integrity.[3][4][6] | Required (acid or heat treatment), which can alter sample morphology and integrity.[2][3][4] |
| Protocol Time | Approximately 1.5 - 2 hours.[6][8] | At least 4 hours, often with an overnight incubation.[8][9] |
| Sensitivity | High sensitivity, with brighter signals and the ability to detect proliferation with lower concentrations of the analog.[5][10][11] | Generally lower sensitivity compared to EdU, often requiring higher concentrations for detectable signals.[11] |
| Multiplexing Compatibility | Excellent compatibility with antibody-based staining (e.g., for cell surface markers or intracellular proteins) and fluorescent proteins (e.g., GFP).[8][10][12] | Limited compatibility due to the harsh denaturation step, which can destroy epitopes and quench fluorescent protein signals.[8][12] |
| Potential Cytotoxicity | Can exhibit higher cytotoxicity and genotoxicity at elevated concentrations, particularly in cells with deficient homologous recombination repair.[13][14] | Also cytotoxic, but in some studies, EdU has shown higher toxicity.[14][15] |
Experimental Protocols
-
Cell Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare a working solution of EdU (typically 10 µM) in complete cell culture medium.[16][17]
-
Add the EdU-containing medium to the cells and incubate for the desired period (e.g., 1-2 hours) under standard cell culture conditions.[16][17]
-
-
Fixation and Permeabilization:
-
EdU Detection (Click Reaction):
-
Prepare the click reaction cocktail containing a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., ascorbic acid) in a buffer.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[16]
-
Wash the cells with PBS.
-
-
DNA Staining and Imaging:
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Image the cells using a fluorescence microscope.
-
-
Cell Labeling:
-
Fixation and Permeabilization:
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with Triton® X-100 or a similar detergent.[7]
-
-
DNA Denaturation:
-
BrdU Detection:
-
DNA Staining and Imaging:
-
(Optional) Counterstain the nuclei.
-
Image the cells using a fluorescence microscope.
-
Visualizing the Workflow
The following diagrams illustrate the key differences in the experimental workflows for EdU and BrdU detection.
Caption: EdU detection workflow.
Caption: BrdU detection workflow.
Signaling Pathway and Mechanism of Incorporation
Both EdU and BrdU are analogs of thymidine and are incorporated into newly synthesized DNA during the S-phase of the cell cycle by cellular DNA polymerases.
Caption: Thymidine analog incorporation pathway.
Conclusion
The development of the EdU cell proliferation assay represents a significant advancement over traditional BrdU-based methods. Its reliance on click chemistry provides a faster, more sensitive, and more versatile tool for researchers. The milder protocol preserves cellular integrity, enabling robust multiplexing with other fluorescent probes and antibodies. While considerations regarding potential cytotoxicity are important, the superior performance and streamlined workflow of EdU make it the preferred choice for a wide range of applications in cell proliferation research.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. tandfonline.com [tandfonline.com]
- 7. BrdU Labeling and Detection Protocol | Thermo Fisher Scientific - FI [thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. youtube.com [youtube.com]
- 10. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-Pulse and Dual-Pulse Click-iT EdU Assays | Thermo Fisher Scientific - LT [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. vectorlabs.com [vectorlabs.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 18. Click-iT® EdU HCS Assays Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Validating the Incorporation of 5-Ethynyl-2-nitropyridine into DNA: A Comparative Guide to Detection Methodologies
For researchers leveraging modified nucleosides to probe DNA synthesis, structure, and function, rigorous validation of their incorporation is paramount. 5-Ethynyl-2-nitropyridine (5-ENP), an analogue of thymidine, offers a bioorthogonal alkyne handle for downstream analysis. Its successful integration into DNA is the critical first step for any experiment. This guide provides a comparative overview of the primary methodologies used to validate the incorporation of 5-ENP and similar alkyne-modified nucleosides, offering experimental protocols and performance data to inform your selection.
The principal challenge in validating the incorporation of a modified nucleoside is distinguishing it from the vast excess of canonical DNA with high sensitivity and specificity. The methods detailed here leverage the unique chemical properties of the ethynyl group introduced by 5-ENP. We will compare three state-of-the-art techniques: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) coupled with fluorescence, Raman Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison of Validation Methods
The choice of validation method depends on the experimental requirements, including the need for spatial resolution, absolute quantification, and the nature of the biological sample. The following table summarizes the key performance characteristics of each technique, using data derived from studies on the closely related and widely used analogue, 5-ethynyl-2'-deoxyuridine (EdU).
| Feature | CuAAC-Fluorescence | Raman Spectroscopy (SERS/SRS) | LC-MS/MS |
| Principle | Covalent ligation of a fluorescent azide to the alkyne handle. | Detection of the unique vibrational frequency of the alkyne bond. | Direct measurement of the mass-to-charge ratio of digested nucleosides. |
| Primary Output | Fluorescence intensity (image or flow cytometry data). | Raman shift spectrum. | Mass spectrum with quantitative ion counts. |
| Quantification | Semi-quantitative (relative).[1] | Semi-quantitative to quantitative. | Absolute quantification (highly accurate).[2] |
| Sensitivity | High (single-cell detection possible).[3][4] | High, especially with enhancement (SERS).[5][6] | Very high (attomole to femtomole range).[7] |
| Spatial Resolution | Excellent (sub-cellular imaging).[8] | Excellent (sub-cellular imaging).[9] | None (requires sample homogenization). |
| Multiplexing | Limited by spectral overlap of fluorophores. | High potential with spectrally distinct alkyne tags.[9] | Limited, but can distinguish multiple specific masses. |
| Sample Prep | Fixation, permeabilization, click reaction. | Minimal for live-cell imaging; fixation for SERS. | DNA extraction, enzymatic digestion, purification. |
| Key Advantage | Widely accessible, robust, excellent for imaging.[10] | Non-destructive, live-cell compatible, interference-free signal.[9][11] | Gold standard for absolute quantification.[2] |
| Key Limitation | Potential cytotoxicity from copper catalyst.[12] | Requires specialized equipment; SERS requires nanoparticles. | Destructive to sample architecture. |
Method 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" approach is the most common method for detecting alkyne-modified nucleosides.[10][13] The ethynyl group of the incorporated 5-ENP undergoes a highly specific cycloaddition reaction with a fluorescent azide, enabling visualization by microscopy or quantification by flow cytometry.[3][8] A key advantage over older methods like BrdU incorporation is that it does not require harsh DNA denaturation steps, which helps preserve sample integrity.[4][10]
Experimental Protocol: CuAAC-Fluorescence Staining
-
Cell Culture and Labeling : Culture cells to the desired confluency. Add 5-ENP to the culture medium at a final concentration of 1-10 µM and incubate for a period corresponding to the desired labeling window (e.g., 1-24 hours).
-
Fixation : Aspirate the medium, wash cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization : Wash twice with PBS. Permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction : Wash twice with PBS. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
-
435 µL PBS
-
10 µL of 500 µM fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
10 µL of 50 mM CuSO₄
-
25 µL of 100 mM sodium ascorbate (freshly prepared)
-
20 µL of 50 mM THPTA ligand (optional, to protect DNA)
-
-
Incubation : Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining : Wash cells three times with PBS. If desired, counterstain nuclei with DAPI or Hoechst stain.
-
Analysis : Image the cells using fluorescence microscopy or prepare a single-cell suspension for analysis by flow cytometry.
Method 2: Raman Spectroscopy
Raman spectroscopy offers a non-invasive, label-free method for detecting 5-ENP incorporation. The carbon-carbon triple bond (alkyne) of the ethynyl group has a strong, sharp vibrational signature in the "silent region" of the cellular Raman spectrum (approx. 1800-2800 cm⁻¹), where endogenous biomolecules produce little to no signal.[11] This provides an interference-free window for detection.[9] Techniques like Stimulated Raman Scattering (SRS) microscopy allow for real-time imaging in live cells, while Surface-Enhanced Raman Scattering (SERS) can dramatically amplify the signal for enhanced sensitivity.[5][6]
Experimental Protocol: Stimulated Raman Scattering (SRS) Imaging
-
Cell Culture and Labeling : Culture cells on quartz or Calcium Fluoride (CaF₂) coverslips suitable for Raman microscopy. Add 5-ENP to the medium (typically 10-50 µM) and incubate.
-
Sample Mounting : Wash cells gently with fresh medium or PBS. Mount the coverslip in a chamber for live-cell imaging.
-
SRS Microscopy :
-
Use a tunable laser system with a pump beam and a Stokes beam.
-
To detect the alkyne vibration, tune the frequency difference between the pump and Stokes lasers to match the alkyne bond's vibrational frequency (~2125 cm⁻¹).
-
Acquire images by scanning the sample and detecting the stimulated Raman loss of the Stokes beam or the stimulated Raman gain of the pump beam.
-
-
Image Analysis : The resulting image will show contrast based on the concentration of incorporated 5-ENP, allowing for visualization of newly synthesized DNA.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the most accurate and absolute quantification of 5-ENP incorporation, LC-MS/MS is the method of choice.[2] This technique involves extracting genomic DNA, digesting it into individual nucleosides, separating them by liquid chromatography, and detecting them by mass spectrometry. The presence and amount of the 5-ENP-modified nucleoside can be determined with extremely high precision by monitoring for its specific mass-to-charge ratio.
References
- 1. Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkyne-tethered oligodeoxynucleotides that allow simultaneous detection of multiple DNA/RNA targets using Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics [mdpi.com]
- 8. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring DNA replication in fission yeast by incorporation of 5-ethynyl-2′-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
Navigating Cell Proliferation Assays: A Comparative Guide on Antibody Specificity in EdU-Based Detection
For researchers, scientists, and drug development professionals, the accurate detection of cellular proliferation is paramount. This guide provides a comprehensive comparison of 5-Ethynyl-2'-deoxyuridine (EdU)-based cell labeling with its alternatives, focusing on the critical aspect of antibody cross-reactivity and supported by experimental data.
The thymidine analogue 5-Ethynyl-2'-deoxyuridine (EdU) has become a widely adopted tool for measuring DNA synthesis and cell proliferation.[1][2][3] Its detection via a copper(I)-catalyzed click reaction with a fluorescent azide offers a significant advantage over traditional methods like the 5-bromo-2'-deoxyuridine (BrdU) assay, which relies on antibody-based detection.[1][2][4] The primary benefit of the EdU method is that it does not require the harsh DNA denaturation steps necessary for anti-BrdU antibodies to access their epitope, thus better preserving cellular morphology and antigenicity for multiplexing with other antibody-based assays.[2][4]
However, a critical consideration arises in dual-labeling experiments or when transitioning from BrdU to EdU protocols: the potential cross-reactivity of anti-BrdU antibodies with incorporated EdU.[4][5][6] This guide delves into the specifics of this cross-reactivity, presents alternative labeling methods, and provides detailed experimental protocols to ensure the fidelity of your research findings.
Performance Comparison: EdU vs. BrdU
The choice between EdU and BrdU for cell proliferation assays hinges on several factors, including the experimental design, the need for multiplexing, and the desired sensitivity.
| Feature | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |
| Detection Method | Copper(I)-catalyzed click chemistry with a fluorescent azide.[1][4] | Immunohistochemistry or immunocytochemistry using an anti-BrdU antibody.[4][7] |
| DNA Denaturation | Not required.[1][2][4] | Required (e.g., HCl, heat, or DNase treatment).[2][4] |
| Multiplexing | More compatible with other antibody-based staining due to milder reaction conditions.[2] | Can be challenging as denaturation can affect other epitopes. |
| Cross-Reactivity | EdU detection via click chemistry does not cross-react with incorporated BrdU.[5][8] | Many anti-BrdU antibodies show significant cross-reactivity with incorporated EdU.[6][9][10] |
| Sensitivity | Can achieve equivalent or brighter labeling than BrdU, potentially with lower concentrations.[2][4] | A well-established and sensitive method. |
| Toxicity | Can be cytotoxic at high doses due to the induction of DNA damage.[1] | Can also exhibit cytotoxicity. |
The Critical Issue: Anti-BrdU Antibody Cross-Reactivity with EdU
A pivotal study systematically analyzed ten different anti-BrdU antibodies and found that all but one exhibited reactivity with EdU.[6][10] This cross-reactivity can lead to false-positive signals in experiments where both analogues might be present or in labs transitioning between methods without proper validation.
Key Findings on Cross-Reactivity:
-
Widespread Cross-Reactivity: The majority of commercially available anti-BrdU antibodies recognize EdU.[6][9][10]
-
A Specific Alternative: The monoclonal antibody clone MoBU-1 has been identified as being specific for BrdU with no observed cross-reactivity to EdU.[5][8][9]
-
Suppression of Cross-Reactivity: Unwanted reactivity of anti-BrdU antibodies with EdU can be effectively suppressed by using non-fluorescent azido molecules in a blocking step.[6][9][11]
Alternative Cell Proliferation Markers
Beyond EdU and BrdU, other nucleoside analogues are available for tracking DNA synthesis.
| Analogue | Detection Method | Key Features |
| 5-Chloro-2'-deoxyuridine (CldU) | Antibody-based | Used in dual-labeling studies with other halogenated nucleosides.[11] |
| 5-Iodo-2'-deoxyuridine (IdU) | Antibody-based | Used in dual-labeling studies with other halogenated nucleosides.[11] |
| (2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine (F-ara-EdU) | Click Chemistry | A novel analogue with distinct biochemical properties.[11] |
| 5-(azidomethyl)-2′-deoxyuridine (AmdU) | Click Chemistry | A novel analogue with a bioorthogonal functional group.[11] |
Experimental Protocols
Dual-Pulse Labeling with EdU and BrdU
This protocol is designed to sequentially label a population of cells with EdU and then BrdU to distinguish between cells in different phases of the S phase or to track cell cycle progression.
Methodology:
-
EdU Pulse: Incubate proliferating cells with EdU at a predetermined optimal concentration (e.g., 10 µM) for the desired duration (e.g., 1-2 hours).
-
Optional Wash: For some experimental designs, it may be necessary to wash the cells with fresh medium to remove the EdU before the second pulse.
-
BrdU Pulse: Add BrdU to the culture medium at a concentration similar to that used for EdU and incubate for the desired duration.
-
Cell Harvest and Fixation: Harvest the cells and fix them using a standard protocol (e.g., with 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells to allow entry of the detection reagents.
-
DNA Denaturation: Treat the cells with an agent like 2N HCl to denature the DNA, which is necessary for the anti-BrdU antibody to access its epitope.[4]
-
EdU Detection (Click Reaction): Perform the click reaction by incubating the cells with a fluorescent azide in the presence of a copper(I) catalyst.
-
Blocking (Optional but Recommended): To prevent cross-reactivity of the anti-BrdU antibody, incubate the cells with a non-fluorescent azide such as azidomethyl phenyl sulfide.[11]
-
BrdU Detection: Incubate the cells with a specific anti-BrdU primary antibody (clone MoBU-1 is recommended for specificity).[5][8]
-
Secondary Antibody Incubation: If the primary anti-BrdU antibody is not directly conjugated to a fluorophore, incubate with a fluorescently labeled secondary antibody.
-
Imaging: Image the cells using a fluorescence microscope or flow cytometer.
Assessing Anti-BrdU Antibody Cross-Reactivity with EdU
This protocol allows for the direct assessment of an anti-BrdU antibody's specificity.
Methodology:
-
Cell Culture and Labeling: Prepare three parallel cultures of proliferating cells.
-
Culture 1: Label with EdU.
-
Culture 2: Label with BrdU.
-
Culture 3: Leave unlabeled as a negative control.
-
-
Fixation, Permeabilization, and Denaturation: Process all three cultures identically, following standard protocols for fixation, permeabilization, and DNA denaturation.
-
Antibody Incubation: Incubate all three cell populations with the anti-BrdU antibody being tested.
-
Secondary Antibody Incubation: Use a fluorescently labeled secondary antibody for detection.
-
Analysis: Acquire images and quantify the fluorescence signal for each population.
-
Expected Results for a Specific Antibody: A strong signal should only be observed in the BrdU-labeled cells. The EdU-labeled and unlabeled cells should show no or minimal background fluorescence.
-
Indication of Cross-Reactivity: A significant fluorescent signal in the EdU-labeled cells indicates cross-reactivity of the anti-BrdU antibody with EdU.
-
Conclusion
The adoption of EdU and click chemistry has streamlined cell proliferation assays, offering a milder and more versatile alternative to the traditional BrdU method. However, for researchers employing dual-labeling strategies or transitioning from BrdU-based protocols, a thorough understanding of the potential for anti-BrdU antibody cross-reactivity with EdU is essential for generating accurate and reproducible data. By selecting highly specific antibodies, such as the MoBU-1 clone, or implementing blocking steps, the integrity of experimental results can be maintained. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and design robust cell proliferation experiments.
References
- 1. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 2. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Ethynyl-2'-deoxyuridine (5-EdU), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Most anti-BrdU antibodies react with 2'-deoxy-5-ethynyluridine -- the method for the effective suppression of this cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual-pulse labeling using 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU) in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Most Anti-BrdU Antibodies React with 2′-Deoxy-5-Ethynyluridine — The Method for the Effective Suppression of This Cross-Reactivity | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying DNA Synthesis: A Comparative Analysis of Modern Techniques
The quantitative analysis of DNA synthesis is a cornerstone of research in cell biology, oncology, and drug development, providing a direct measure of cellular proliferation. The selection of an appropriate assay is critical for generating accurate and reproducible data. This guide provides an objective comparison of the leading methods used to quantify newly synthesized DNA.
While the query specified 5-Ethynyl-2-nitropyridine, the prominent and widely adopted ethynyl-containing nucleoside analog for DNA synthesis analysis is 5-ethynyl-2'-deoxyuridine (EdU) . This guide will focus on EdU and compare its performance against established alternatives, namely the 5-bromo-2'-deoxyuridine (BrdU) immunoassay and the traditional [³H]-Thymidine incorporation assay.
Overview of DNA Synthesis Quantification Methods
The most reliable methods for assessing cell proliferation involve the introduction of a labeled nucleoside analog that is incorporated into DNA during the synthesis phase (S-phase) of the cell cycle. The amount of incorporated analog is then quantified to determine the extent of proliferative activity.
-
EdU (5-ethynyl-2'-deoxyuridine) Assay : A modern technique that utilizes a thymidine analog containing a terminal alkyne group.[1][2] Detection is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," where a fluorescently labeled azide covalently binds to the EdU alkyne.[1][3][4]
-
BrdU (5-bromo-2'-deoxyuridine) Assay : A widely used method where BrdU, another thymidine analog, is incorporated into nascent DNA.[5] Detection requires the use of specific monoclonal antibodies that recognize the incorporated BrdU.[6]
-
[³H]-Thymidine Incorporation Assay : The traditional "gold standard" method, this assay uses radioactively labeled thymidine.[7] Cells incorporate [³H]-thymidine into their DNA, and the level of radioactivity, measured by a scintillation counter, is proportional to the amount of DNA synthesis.[7][8]
Comparative Analysis of Performance
The choice of assay depends on experimental goals, sample type, and available equipment. The following table summarizes key quantitative and qualitative differences between the methods.
| Feature | EdU Assay | BrdU Assay | [³H]-Thymidine Assay |
| Principle of Detection | Copper-catalyzed click chemistry with a fluorescent azide.[1][3] | Immunoassay using an anti-BrdU monoclonal antibody.[5] | Scintillation counting of radioactive tritium decay.[7][8] |
| Protocol Time | Fast (~1.5 - 2 hours post-labeling).[9] | Slow (>4 hours, often includes overnight incubation).[9][10] | Very slow (requires cell lysis, DNA precipitation, and counting).[8] |
| DNA Denaturation | Not required; mild conditions preserve sample integrity.[1][3][11] | Required (acid, heat, or DNase treatment) to expose BrdU epitopes.[3][6][9] | Not applicable for scintillation counting. |
| Multiplexing Compatibility | Excellent; compatible with fluorescent protein (e.g., GFP) and antibody staining.[11][12] | Poor; harsh denaturation can destroy epitopes and quench fluorescent proteins.[9] | Not compatible with imaging-based multiplexing. |
| Sensitivity | High; small detection molecule allows for excellent specimen penetration.[4] | High, but can be limited by antibody accessibility after denaturation.[13] | High, considered a gold standard for sensitivity. |
| Toxicity & Genotoxicity | Can be cytotoxic and genotoxic at higher concentrations (>5–10 μM).[14][15][16] | Less cytotoxic than EdU at equivalent concentrations, but can also induce mutations.[14][15][16] | Radioactive material poses health and disposal hazards.[17] |
| Primary Equipment | Fluorescence microscope, flow cytometer, or plate reader. | Fluorescence microscope, flow cytometer, or ELISA plate reader. | Scintillation counter.[8] |
| Throughput | High; simple and fast protocol is well-suited for HTS.[18] | Medium; multiple incubation and wash steps are required.[19] | Low; not easily adaptable for high-throughput screening. |
Experimental Workflow Visualization
The primary advantage of the EdU assay over the BrdU method is its streamlined workflow, which avoids the harsh DNA denaturation step. This fundamental difference is visualized below.
Caption: Workflow comparison of EdU (click chemistry) and BrdU (immunoassay) detection methods.
Detailed Experimental Protocols
The following are generalized protocols for labeling and detecting DNA synthesis in cultured cells. Optimization is recommended for specific cell types and experimental conditions.
Protocol 1: EdU Labeling and Detection (Microscopy)
This protocol is adapted for imaging applications and based on the copper-catalyzed click reaction.
Materials:
-
EdU stock solution (10 mM in DMSO)
-
Cell culture medium
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click Reaction Cocktail (prepare fresh):
-
Copper (II) Sulfate (CuSO₄)
-
Fluorescent Azide
-
Reaction Buffer Additive (e.g., Sodium Ascorbate, to reduce Cu(II) to Cu(I))
-
-
Phosphate Buffered Saline (PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
Procedure:
-
EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10 µM.[20] Incubate for a period appropriate for your cell type (e.g., 1-2 hours for rapidly dividing cells).
-
Fixation: Remove the EdU-containing medium, wash cells once with PBS, and add fixative. Incubate for 15 minutes at room temperature.
-
Permeabilization: Remove fixative, wash twice with PBS, and add Permeabilization Buffer. Incubate for 20 minutes at room temperature.
-
Click Reaction: Remove the permeabilization buffer and wash once with PBS. Prepare the Click Reaction Cocktail according to the manufacturer's instructions and add it to the cells. Protect from light and incubate for 30 minutes at room temperature.
-
Washing and Staining: Remove the reaction cocktail and wash cells twice with PBS. If desired, stain with a nuclear counterstain like DAPI.
-
Imaging: Mount the coverslip and visualize using a fluorescence microscope with filters appropriate for the chosen fluorescent azide and counterstain.
Protocol 2: BrdU Labeling and Detection (Microscopy)
This protocol involves immunocytochemical detection and requires a DNA denaturation step.
Materials:
-
BrdU labeling solution (10 µM in sterile culture medium)[21]
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Denaturation Solution (e.g., 2N HCl)[10]
-
Neutralization Buffer (e.g., 0.1 M Sodium Borate Buffer, pH 8.5)
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Primary Antibody: Anti-BrdU monoclonal antibody.[5]
-
Secondary Antibody: Fluorescently-conjugated antibody against the primary antibody's host species.
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
BrdU Labeling: Replace the culture medium with the BrdU labeling solution. Incubate for a duration optimized for your cell line (e.g., 1-24 hours).
-
Fixation and Permeabilization: Wash cells with PBS, fix for 15 minutes, and permeabilize for 20 minutes as described in the EdU protocol.
-
DNA Denaturation: Remove the permeabilization buffer. Add the 2N HCl solution and incubate for 30 minutes at room temperature to denature the DNA.[19]
-
Neutralization: Carefully aspirate the HCl and immediately wash cells three times with PBS or a Neutralization Buffer to stop the denaturation process.
-
Blocking: Incubate cells in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Dilute the anti-BrdU primary antibody in Blocking Buffer. Incubate with cells for 1 hour at room temperature or overnight at 4°C.[10]
-
Washing and Secondary Antibody: Wash cells three times with PBS. Dilute the fluorescent secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Final Washes and Imaging: Wash three times with PBS, counterstain the nuclei if desired, and visualize with a fluorescence microscope.
References
- 1. pnas.org [pnas.org]
- 2. EdU Cell Proliferation Assay for Imaging [baseclick.eu]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. apexbt.com [apexbt.com]
- 5. Immunofluorescence Assay for S Phase Entry Using BrdU Incorporation [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 胸苷掺入试验 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. m.youtube.com [m.youtube.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. BrdU Labeling and Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Invitrogen EdU (5-ethynyl-2'-deoxyuridine) 50 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 12. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 18. Click-iT EdU Assays—A Superior BrdU Alternative | Thermo Fisher Scientific - US [thermofisher.com]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
5-Ethynyl-2-nitropyridine: A Versatile Building Block for Bioconjugation and Medicinal Chemistry
A Comparative Guide to its Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Due to a lack of direct literature on 5-Ethynyl-2-nitropyridine, this guide provides a prospective analysis of its applications based on the well-established reactivity of its constituent functional groups: the ethynyl moiety and the 2-nitropyridine core. This document compares its potential utility in bioconjugation and medicinal chemistry with existing alternatives, supported by data from analogous compounds.
Introduction to this compound
This compound is a heterocyclic compound that holds significant promise as a versatile building block in various chemical and biological applications. Its structure, featuring a terminal alkyne (ethynyl group) and a nitro group on a pyridine ring, suggests a dual reactivity profile. The ethynyl group is a well-known participant in "click chemistry," a suite of powerful and efficient reactions for bioconjugation.[1][2] The 2-nitropyridine core, on the other hand, is a common scaffold in medicinal chemistry, with the nitro group serving as a key modulator of electronic properties and a handle for further chemical transformations.[3][4]
The Ethynyl Group: A Gateway to "Click Chemistry" and Bioconjugation
The terminal alkyne functionality in this compound makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of a "click" reaction.[1][5] This reaction allows for the efficient and specific formation of a stable triazole linkage between the ethynyl-containing molecule and an azide-modified biomolecule, such as a protein, nucleic acid, or cell surface glycan.
Comparison with Alternative Bioorthogonal Reactions
While CuAAC is a powerful tool, other bioorthogonal reactions have been developed to address certain limitations, such as the cytotoxicity of the copper catalyst in living systems. The following table compares CuAAC with two popular alternatives.
| Reaction | Key Features | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, reliability, and specificity. Requires a copper(I) catalyst, which can be toxic to living cells.[6][7] | 10 - 200 | Limited in living systems due to copper toxicity.[6] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free "click chemistry" that utilizes strained cyclooctynes. Generally slower than CuAAC but highly biocompatible.[8][9] | 10⁻³ - 1 | Excellent for live-cell imaging and in vivo applications.[7] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Extremely fast reaction rates between a tetrazine and a strained alkene (e.g., trans-cyclooctene). Highly bioorthogonal.[9] | 10³ - 10⁶ | Excellent for rapid labeling in biological systems.[10] |
Experimental Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a representative example for the conjugation of an alkyne-containing molecule (like this compound) to an azide-functionalized biomolecule.
Materials:
-
Alkyne-functionalized molecule (e.g., this compound)
-
Azide-functionalized biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the azide-functionalized biomolecule in an aqueous buffer (e.g., PBS).
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule with the alkyne-functionalized molecule in PBS.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate. The final concentrations are typically in the range of 10-100 µM for the reactants, 50-100 µM for CuSO₄, 250-500 µM for THPTA, and 1-5 mM for sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The resulting triazole-linked conjugate can be purified using standard biochemical techniques such as size-exclusion chromatography or dialysis.
The 2-Nitropyridine Core: A Handle for Synthesis and a Modulator of Properties
The 2-nitropyridine moiety of this compound offers significant potential in medicinal chemistry and organic synthesis. The strong electron-withdrawing nature of the nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[11][12] This allows for the displacement of the nitro group or other leaving groups on the ring by a variety of nucleophiles, providing a route to a diverse range of substituted pyridines.[13][14]
Comparison of Substituted Pyridines in Drug Design
Pyridine and its derivatives are among the most common heterocyclic scaffolds found in FDA-approved drugs.[15][16] The nature and position of substituents on the pyridine ring can profoundly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, as well as its biological activity.
| Substituent at C2-position | Electronic Effect | Influence on Properties | Example Application in Medicinal Chemistry |
| -NO₂ (Nitro) | Strong electron-withdrawing | Activates the ring for SNAr, can be reduced to an amino group. May introduce toxicity concerns.[3][4] | Precursor for the synthesis of other functionalized pyridines; can act as a bio-reducible prodrug. |
| -NH₂ (Amino) | Strong electron-donating | Increases basicity, potential for hydrogen bonding. | Common pharmacophore in kinase inhibitors and other therapeutic agents. |
| -Cl (Chloro) | Electron-withdrawing, lipophilic | Can modulate pKa and improve membrane permeability. | Often used to fill hydrophobic pockets in protein binding sites. |
| -OCH₃ (Methoxy) | Electron-donating | Can improve metabolic stability and solubility. | Frequently incorporated to optimize pharmacokinetic properties. |
Experimental Protocol: Sonogashira Coupling for the Synthesis of Ethynylpyridines
The Sonogashira coupling is a widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is a key method for synthesizing molecules like this compound from a corresponding halogenated nitropyridine.
Materials:
-
Halogenated nitropyridine (e.g., 5-Bromo-2-nitropyridine)
-
Terminal alkyne (e.g., Ethynyltrimethylsilane)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated nitropyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the salts.
-
Concentrate the filtrate under reduced pressure.
-
If a protecting group like trimethylsilyl (TMS) is used on the alkyne, it can be removed by treatment with a mild base (e.g., K₂CO₃ in methanol) or a fluoride source (e.g., TBAF).
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethynylpyridine.[19][20]
Conclusion
While direct experimental data for this compound is not yet prevalent in the scientific literature, its chemical structure strongly suggests a high potential for utility in both bioconjugation and medicinal chemistry. The ethynyl group provides a reliable handle for "click chemistry," enabling its attachment to a wide range of biomolecules. The 2-nitropyridine core offers a platform for further synthetic diversification through nucleophilic aromatic substitution and influences the molecule's overall electronic and pharmacological properties. Researchers in drug discovery and chemical biology may find this compound to be a valuable and versatile tool for their investigations.
References
- 1. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. svedbergopen.com [svedbergopen.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study of bioorthogon ... | Article | H1 Connect [archive.connect.h1.co]
- 8. majordifferences.com [majordifferences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. science.gov [science.gov]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scirp.org [scirp.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
Benchmarking 5-Ethynyl-2-nitropyridine: A Comparative Guide to Click Chemistry Probes
For researchers, scientists, and drug development professionals, the choice of a click chemistry probe is critical for the success of bioconjugation and labeling experiments. This guide provides a comprehensive benchmark of 5-Ethynyl-2-nitropyridine against other commonly used click chemistry probes, offering a detailed comparison of their performance based on available data and standardized experimental protocols.
This compound, an electron-deficient alkyne, is emerging as a potent tool in the click chemistry landscape. Its performance, however, must be critically evaluated against established probes to guide researchers in selecting the optimal tool for their specific applications. This guide delves into a comparative analysis of this compound with other key players in both copper-catalyzed (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Performance Comparison of Click Chemistry Probes
The efficacy of a click chemistry probe is determined by several key parameters, including reaction kinetics, stability, and the photophysical properties of the resulting triazole product. While specific quantitative data for this compound is still emerging in the literature, we can infer its likely performance based on the characteristics of electron-deficient alkynes and compare it with well-characterized probes.
| Probe Category | Specific Probe | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics & Considerations |
| Electron-Deficient Alkyne | This compound | CuAAC | Not yet reported | The electron-withdrawing nitro group is expected to increase the reactivity of the alkyne in CuAAC reactions. The resulting triazole's fluorescence quantum yield requires experimental determination. |
| Terminal Alkynes | Simple Alkynes (e.g., Phenylacetylene) | CuAAC | ~10² - 10⁴ | Standard for CuAAC, but can have slower kinetics compared to activated alkynes. |
| 5-Ethynyl-2'-deoxyuridine (EdU) | CuAAC | Not yet reported | A nucleoside analog widely used for labeling newly synthesized DNA. Its detection relies on the click reaction. | |
| Strain-Promoted Alkynes | Dibenzocyclooctyne (DBCO) | SPAAC | ~0.1 - 1 | Widely used for copper-free click chemistry in living systems due to its good balance of reactivity and stability. Can exhibit some background reactivity with thiols. |
| Bicyclononyne (BCN) | SPAAC | ~0.01 - 0.1 | Another popular probe for SPAAC, generally more stable than DBCO but with slower kinetics. | |
| Other Bioorthogonal Probes | Tetrazines | Inverse-electron-demand Diels-Alder | ~1 - 10⁶ | React with strained alkenes (e.g., trans-cyclooctene, TCO) in exceptionally fast reactions, often used for in vivo imaging. |
Note: The reaction rate constants can vary depending on the specific azide, solvent, and catalyst (for CuAAC) used. The data presented here is for comparative purposes.
Experimental Protocols
To ensure a fair and accurate comparison of different click chemistry probes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments to benchmark probe performance.
Protocol 1: Determination of Second-Order Reaction Rate Constant (k₂) for CuAAC
This protocol allows for the kinetic comparison of different alkyne probes in a copper-catalyzed click reaction with a fluorescent azide.
Materials:
-
Alkyne probe of interest (e.g., this compound)
-
Azide-functionalized fluorophore (e.g., Azide-fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence plate reader
Procedure:
-
Prepare Stock Solutions:
-
10 mM alkyne probe in DMSO.
-
1 mM Azide-fluor 488 in DMSO.
-
100 mM CuSO₄ in water.
-
500 mM Sodium ascorbate in water (prepare fresh).
-
100 mM THPTA in water.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add PBS to a final volume of 100 µL.
-
Add the alkyne probe to a final concentration of 100 µM.
-
Add Azide-fluor 488 to a final concentration of 1 µM.
-
Initiate the reaction by adding the catalyst mix:
-
CuSO₄ to a final concentration of 100 µM.
-
THPTA to a final concentration of 500 µM.
-
Sodium ascorbate to a final concentration of 5 mM.
-
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the excitation and emission wavelengths of the fluorophore.
-
Monitor the increase in fluorescence intensity over time at regular intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the curve.
-
The second-order rate constant (k₂) can be calculated using the following equation: rate = k₂ * [Alkyne] * [Azide]
-
Protocol 2: Determination of Fluorescence Quantum Yield (Φf)
This protocol describes the comparative method for determining the fluorescence quantum yield of the triazole product formed from the click reaction.
Materials:
-
Purified triazole product of the click reaction.
-
A reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Spectrophotometer (UV-Vis).
-
Fluorometer.
-
Solvent (e.g., ethanol or PBS).
Procedure:
-
Prepare a series of dilutions of both the reference standard and the triazole product in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Prepare solutions with absorbances ranging from 0.01 to 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the reference and the sample.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²) where:
-
Φ is the quantum yield.
-
Slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
Visualizing Click Chemistry in Action
Diagrams are powerful tools for understanding complex biological processes and experimental workflows. Below are Graphviz DOT scripts to generate such visualizations.
Metabolic Labeling and Bioorthogonal Reporting Workflow
This workflow illustrates the general principle of using click chemistry to label and detect biomolecules within a cell.
Caption: Workflow for metabolic labeling and subsequent detection of biomolecules using click chemistry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
This diagram illustrates the catalytic cycle of the CuAAC reaction, a cornerstone of click chemistry.
Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
The selection of an appropriate click chemistry probe is a multifaceted decision that depends on the specific experimental context. While this compound shows promise as a highly reactive probe for CuAAC due to its electron-deficient nature, further quantitative characterization of its reaction kinetics and the photophysical properties of its triazole products is necessary for a complete comparative assessment. In contrast, probes for strain-promoted click chemistry, such as DBCO and BCN, offer the significant advantage of being copper-free, making them ideal for applications in living systems, despite their generally slower reaction rates. Tetrazine-based ligations currently represent the fastest bioorthogonal reactions available.
Researchers are encouraged to use the standardized protocols provided in this guide to benchmark different probes within their own experimental setups. This will enable the generation of valuable, context-specific data to inform the selection of the most suitable click chemistry tool for their research, ultimately accelerating discoveries in chemical biology and drug development.
Safety Operating Guide
Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Ethynyl-2-nitropyridine was located. The following disposal procedures are based on information for structurally similar compounds, including substituted nitropyridines and general guidelines for handling pyridine and nitroaromatic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to adhere to all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, targeting researchers, scientists, and professionals in drug development. The procedures outlined are designed to minimize risk and ensure safe handling of this chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[1]
-
Hand Protection: Wear nitrile or butyl rubber gloves.[2] Standard laboratory gloves may not offer sufficient protection. Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully buttoned lab coat should be worn.[2]
-
Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[2][3]
Engineering Controls:
-
Work in a well-ventilated area, specifically within a laboratory chemical fume hood.[2][3]
-
An emergency eyewash station and safety shower must be readily accessible.[2]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
This compound waste must be classified as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials include strong oxidizing agents and strong acids.[2]
-
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a designated, compatible, and properly sealed waste container.[2][4]
-
The container should be made of a material compatible with pyridine, such as glass or high-density polyethylene.[3]
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an approved protocol.
-
Never pour this compound down the drain or dispose of it in the regular trash.[3]
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuation and Notification:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team.
-
-
Spill Containment and Cleanup (for small, manageable spills):
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3]
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (consult your EHS for recommendations), followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
-
Quantitative Data Summary
As no specific SDS for this compound was found, quantitative data is based on general information for related compounds.
| Parameter | Value/Recommendation | Source Citation |
| Recommended Storage | Cool, dry, well-ventilated area away from heat and incompatible materials. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [2] |
| Recommended Glove Material | Nitrile or Butyl Rubber | [2] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Ethynyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 5-Ethynyl-2-nitropyridine. The following guidelines are based on best practices for handling structurally similar nitropyridine compounds and are intended to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields are mandatory. A face shield should be worn over safety glasses when there is a significant risk of splashes or explosions.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are required. The specific glove type should be selected based on its resistance to pyridine and nitro-aromatic compounds.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particle filter is recommended, especially when handling the solid form or if dust may be generated.[2][3] Use in a well-ventilated area or under a chemical fume hood.[2][4][5] |
| Skin and Body Protection | A lab coat or chemical-resistant apron is required. For larger quantities or higher-risk operations, a chemical-resistant suit may be necessary.[1] Closed-toe shoes are mandatory.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.[6]
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Keep the work area clean and free of clutter.
-
Remove all potential ignition sources, as nitropyridine compounds can be combustible.[7][8]
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above before handling the compound.[2][5][9]
-
Carefully weigh the desired amount of the solid compound within the chemical fume hood to avoid generating dust.[2][4][7]
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use to prevent contamination and potential release of vapors.[4][5][10]
3. In Case of a Spill:
-
Minor Spill: For a small spill, absorb the material with an inert absorbent material such as vermiculite, sand, or earth.[5] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[5][7] Clean the spill area with a suitable solvent, followed by soap and water.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel and safety officers. If the spill is significant or involves a volatile solvent, evacuate the entire laboratory and contact emergency responders.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not pour any waste down the drain.[4][7]
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. Rinse with an appropriate solvent (collecting the rinsate as hazardous waste) and then wash thoroughly with soap and water.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[4][7]
Workflow for Handling this compound
References
- 1. youtube.com [youtube.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. lgcstandards.com [lgcstandards.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
